Product packaging for Lankanolide(Cat. No.:CAS No. 66539-15-9)

Lankanolide

Cat. No.: B608454
CAS No.: 66539-15-9
M. Wt: 490.6 g/mol
InChI Key: CVKROIGZNTWOSR-OPJYFGNZSA-N
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Description

Lankanolide is a macrolide compound that serves as the aglycon of the antibiotic lankamycin . It features a complex polypropionate structure with multiple stereogenic centers, making it a molecule of significant interest in organic synthesis and the study of natural products . Researchers utilize this compound in studies focused on the development of novel synthetic methodologies. Its challenging structure has been a target for total synthesis, aiding in the advancement of stereoselective techniques, as demonstrated in the first stereoselective total synthesis of this compound . As part of the macrolide family, its core structure is associated with antimicrobial activities, particularly against Gram-positive bacteria, providing a template for structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66539-15-9

Molecular Formula

C25H46O9

Molecular Weight

490.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R,7S,9S,10S,11R,12S,13R)-6,7,10,12-tetrahydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C25H46O9/c1-11-10-25(9,32)23(30)16(6)22(33-18(8)27)15(5)21(12(2)17(7)26)34-24(31)14(4)20(29)13(3)19(11)28/h11-17,19-23,26,28-30,32H,10H2,1-9H3/t11-,12-,13+,14+,15-,16-,17-,19-,20-,21+,22-,23+,25-/m0/s1

InChI Key

CVKROIGZNTWOSR-OPJYFGNZSA-N

SMILES

C[C@@H]([C@@H]([C@H]1OC([C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@](O)([C@@H]([C@H]([C@H]([C@H]1C)OC(C)=O)C)O)C)C)O)C)O)C)=O)C)O

Isomeric SMILES

C[C@H]1C[C@]([C@@H]([C@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)O)(C)O

Canonical SMILES

CC1CC(C(C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C(C)C(C)O)C)OC(=O)C)C)O)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lankanolide; 

Origin of Product

United States

Foundational & Exploratory

The Lankanolide Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankanolide, the aglycone of the macrolide antibiotic lankamycin, is a polyketide natural product synthesized by Streptomyces rochei. The biosynthesis of this complex molecule is orchestrated by a Type I polyketide synthase (PKS) system, encoded by a dedicated gene cluster. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic steps, and regulatory networks. It also includes relevant experimental methodologies for researchers in the field.

Core Biosynthesis Pathway

The biosynthesis of this compound is initiated from a starter unit derived from L-isoleucine and involves sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units by a modular Type I PKS. The entire lankamycin biosynthetic gene cluster (lkm), which includes the genes for this compound synthesis, is located on the giant linear plasmid pSLA2-L in Streptomyces rochei 7434AN4.[1][2] The lkm gene cluster spans from orf24 to orf53.

This compound Polyketide Synthase (PKS)

While a definitive module-by-module breakdown of the ORFs within the lkm cluster is not fully detailed in the available literature, the general mechanism of Type I PKS systems allows for a predictive model of the this compound assembly line. The process begins with the loading of the L-isoleucine-derived starter unit onto the loading module. Subsequently, the growing polyketide chain is passed through a series of extension modules, each responsible for the addition and modification of an extender unit. Each extension module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) within each module determine the reduction state of the β-keto group after each condensation step. The final polyketide chain is released from the PKS, often by a thioesterase (TE) domain, and cyclizes to form the this compound macrolactone.

Diagram of the Proposed this compound PKS Assembly Line

Lankanolide_PKS cluster_loading Loading Module cluster_modules Extension Modules cluster_termination Termination LM L-Isoleucine derivative ACP_L Module1 KS AT KR ACP Module 1 LM:f1->Module1:f0 Starter Unit Module2 KS AT KR DH ACP Module 2 Module1:f3->Module2:f0 Growing Chain Module_n KS AT KR ... ACP Module n Module2:f4->Module_n:f0 TE Thioesterase (TE) Module_n:f4->TE:f0 This compound This compound TE->this compound Cyclization & Release

Caption: Proposed modular organization of the this compound Polyketide Synthase.

Post-PKS Modifications

Following the synthesis of the polyketide chain and its cyclization to form the initial this compound core, several post-PKS modifications occur to yield the final lankamycin. Two key hydroxylation steps are catalyzed by cytochrome P450 monooxygenases, also encoded within the lkm cluster.[2]

  • LkmF (orf26): This enzyme is responsible for the hydroxylation at the C-8 position of the this compound ring.[2]

  • LkmK (orf37): This enzyme catalyzes the hydroxylation at the C-15 position.[2]

Gene knockout studies have shown that the disruption of lkmF leads to the production of 8-deoxylankamycin, while the disruption of lkmK results in the accumulation of 15-deoxylankamycin and 8,15-dideoxylankamycin.[2] This suggests a potential order of hydroxylation, with the C-15 hydroxylation by LkmK possibly preceding the C-8 hydroxylation by LkmF.[2]

Regulatory Network of this compound Biosynthesis

The production of this compound, as part of lankamycin biosynthesis, is tightly regulated by a complex signaling cascade involving butenolide-type signaling molecules.

Butenolide Signaling Molecules: SRB1 and SRB2

The biosynthesis of lankamycin is induced by two endogenous signaling molecules, SRB1 (2-(1'-hydroxy-6'-oxo-8'-methylnonyl)-3-methyl-4-hydroxybut-2-en-1,4-olide) and SRB2 (2-(1'-hydroxy-6'-oxo-8'-methyldecyl)-3-methyl-4-hydroxybut-2-en-1,4-olide). These molecules belong to the γ-butenolide family and are effective at nanomolar concentrations.

The SRB-Mediated Regulatory Cascade

The regulatory pathway is controlled by a set of genes, many of which are also located on the pSLA2-L plasmid.

  • SrrX: An AfsA homolog that is involved in the biosynthesis of the SRB signaling molecules.

  • SrrA: A receptor protein that binds to the SRB molecules.

  • SrrB: A pseudo-receptor protein that acts as a negative regulator of lankacidin and lankamycin production.

  • SrrY and SrrZ: Two Streptomyces antibiotic regulatory proteins (SARP) that act as transcriptional activators.

The signaling cascade is initiated by the binding of SRB1/SRB2 to the receptor SrrA. This complex then likely derepresses the expression of the SARP gene srrY. SrrY, in turn, directly activates the transcription of the second SARP gene, srrZ. Finally, SrrZ is believed to activate the expression of the lkm biosynthetic genes, leading to the production of this compound and subsequently lankamycin. SrrB acts as a negative regulator in this pathway, likely by repressing the transcription of srrY.

Diagram of the SRB-Mediated Regulatory Cascade for Lankamycin Biosynthesis

SRB_Signaling SRB SRB1 / SRB2 SrrA SrrA (Receptor) SRB->SrrA binds SrrY srrY (SARP) SrrA->SrrY activates SrrB SrrB (Pseudo-receptor) SrrB->SrrY represses SrrZ srrZ (SARP) SrrY->SrrZ activates lkm_genes lkm genes (this compound Biosynthesis) SrrZ->lkm_genes activates

Caption: Regulatory cascade for this compound biosynthesis in S. rochei.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the production titers of this compound or lankamycin, as well as the kinetic parameters of the biosynthetic enzymes. Research in this area would be highly valuable for metabolic engineering and process optimization efforts.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Disruption via Homologous Recombination

This method is used to inactivate a specific gene in the lkm cluster to study its function.

1. Construction of a Gene Disruption Vector:

  • Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target gene (e.g., lkmF) from S. rochei genomic DNA using PCR.
  • Clone the two flanking regions into an E. coli - Streptomyces shuttle vector that cannot replicate in S. rochei (a "suicide" vector). The flanking regions should be cloned on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
  • Transform the resulting construct into a suitable E. coli strain for plasmid propagation and verification.

2. Conjugation into Streptomyces rochei:

  • Introduce the confirmed disruption vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
  • Grow the E. coli donor strain and the S. rochei recipient strain to mid-log phase.
  • Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., ISP4 agar).
  • Incubate the plates to allow for conjugation.

3. Selection of Double-Crossover Mutants:

  • Overlay the conjugation plates with an appropriate antibiotic to select for exconjugants that have integrated the vector into their genome (single-crossover event).
  • Subculture the resistant colonies on a medium that selects for the loss of the vector backbone (if the vector carries a counter-selectable marker) or screen for colonies that are sensitive to the antibiotic resistance marker on the vector backbone but resistant to the marker from the disruption cassette. This enriches for double-crossover events where the target gene has been replaced by the resistance cassette.
  • Confirm the gene disruption in the putative mutants by PCR analysis and Southern blotting.

Workflow for Gene Disruption in Streptomyces rochei

Gene_Disruption_Workflow cluster_vector Vector Construction cluster_conjugation Conjugation cluster_selection Mutant Selection PCR PCR amplification of flanking regions Clone Cloning into suicide vector with resistance cassette PCR->Clone Transform_Ecoli Transformation into E. coli Clone->Transform_Ecoli Conjugate Conjugation between E. coli and S. rochei Transform_Ecoli->Conjugate Select1 Selection for single-crossover Conjugate->Select1 Select2 Screening for double-crossover Select1->Select2 Confirm Confirmation by PCR and Southern blot Select2->Confirm

References

The Discovery, Isolation, and Characterization of Lankanolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Lankanolide, the aglycone of the macrolide antibiotic Lankamycin. This document details the historical context of its discovery, the biological source, and the methodologies for its production and purification. Furthermore, it elucidates the biosynthetic pathway and the mechanism of action of its parent compound, Lankamycin, at the molecular level.

Discovery and Producing Organism

Lankamycin and its aglycone, this compound, were first reported in 1960 by Gäumann and Prelog. The compounds were isolated from the fermentation broth of the actinomycete Streptomyces rochei 7434AN4.[1] This discovery placed Lankamycin and this compound within the growing family of macrolide antibiotics, a class of natural products that have had a profound impact on medicine.

Fermentation for Lankamycin Production

Experimental Protocol: Fermentation of Streptomyces rochei

1. Inoculum Preparation:

  • A vegetative culture of Streptomyces rochei is initiated from a spore suspension or a mycelial fragment.

  • The culture is grown in a seed medium (e.g., Tryptic Soy Broth) for 48-72 hours at 28-30°C with shaking (200-250 rpm) to generate sufficient biomass.

2. Production Fermentation:

  • The production fermenter, containing a suitable production medium, is inoculated with the seed culture (typically 5-10% v/v). A representative production medium for Streptomyces includes:

    • Carbohydrate source: Glucose, Starch

    • Nitrogen source: Soybean meal, Yeast extract, Peptone

    • Trace elements: MgSO₄, FeSO₄, ZnSO₄

    • pH buffer: CaCO₃

  • Fermentation is carried out for 7-10 days at 28-30°C.

  • Aeration and agitation are critical parameters that need to be optimized to ensure high yields.

3. Monitoring:

  • The fermentation is monitored for pH, dissolved oxygen, substrate consumption, and antibiotic production (e.g., by bioassay or HPLC analysis).

Isolation and Purification

Isolation of Lankamycin

Following fermentation, Lankamycin is extracted from the culture broth.

1. Broth Extraction:

  • The fermentation broth is first filtered or centrifuged to separate the mycelium from the supernatant.

  • The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a neutral or slightly alkaline pH.

  • The organic extract, containing Lankamycin, is concentrated under reduced pressure.

2. Purification:

  • The crude extract is subjected to chromatographic techniques for purification. This may involve:

    • Silica gel column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

Hydrolysis of Lankamycin to this compound

This compound is obtained by the acidic hydrolysis of Lankamycin, which cleaves the glycosidic bonds to the neutral sugar (chalcose) and the amino sugar (arcanose).

1. Acid Hydrolysis:

  • Purified Lankamycin is dissolved in a solution of a mineral acid (e.g., 0.1 N HCl or H₂SO₄) in a suitable solvent (e.g., methanol or ethanol).

  • The reaction mixture is heated (e.g., at 60-80°C) for a defined period (e.g., 2-4 hours).

  • The reaction is monitored by Thin Layer Chromatography (TLC) or HPLC until the Lankamycin is consumed.

2. Extraction and Purification of this compound:

  • The reaction mixture is neutralized and extracted with an organic solvent.

  • The crude this compound is then purified using chromatographic methods similar to those described for Lankamycin.

Physicochemical and Structural Data

The structure of this compound was elucidated through classical chemical degradation studies and later confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₂₅H₄₆O₉
Molecular Weight 490.6 g/mol
IUPAC Name (3R,4S,5S,6R,8R,10R,11R,12S,13R)-3,5,11-trihydroxy-4,6,8,10,12,13-hexamethyl-14-(1-hydroxyethyl)-1-oxacyclotetradecane-2,9-dione

Table 1: Physicochemical properties of this compound.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate and propionate units. The biosynthetic gene cluster for Lankamycin is located on a 210-kb linear plasmid (pSLA2-L) in Streptomyces rochei.

Lankanolide_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_Modifications Post-PKS Modifications Propionyl-CoA Propionyl-CoA Module_1 Module_1 Propionyl-CoA->Module_1 Starter Unit Module_2 Module_2 Module_1->Module_2 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Module_2 Extender Unit Module_3 Module_3 Methylmalonyl-CoA->Module_3 Module_4 Module_4 Methylmalonyl-CoA->Module_4 Module_6 Module_6 Methylmalonyl-CoA->Module_6 Module_7 Module_7 Methylmalonyl-CoA->Module_7 Module_2->Module_3 Module_3->Module_4 Module_5 Module_5 Module_4->Module_5 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Module_5 Module_5->Module_6 Module_6->Module_7 Thioesterase Thioesterase (TE) (Cyclization) Module_7->Thioesterase Lankanolide_Core Lankanolide_Core Thioesterase->Lankanolide_Core Release and Cyclization P450_Hydroxylases P450 Hydroxylases This compound This compound P450_Hydroxylases->this compound Glycosyltransferases Glycosyltransferases Lankamycin Lankamycin Glycosyltransferases->Lankamycin Lankanolide_Core->P450_Hydroxylases Hydroxylation This compound->Glycosyltransferases Glycosylation

Figure 1: Simplified biosynthetic pathway of Lankamycin, starting from the polyketide synthase assembly line to the formation of the this compound core and subsequent modifications.

Mechanism of Action

Lankamycin, the parent compound of this compound, exhibits its antibiotic activity by inhibiting protein synthesis in bacteria. It does so by binding to the 50S subunit of the bacterial ribosome. Specifically, Lankamycin binds to the nascent peptide exit tunnel. This binding site is in close proximity to the peptidyl transferase center (PTC), the site of peptide bond formation.

Lankamycin often acts synergistically with Lankacidin, another antibiotic produced by S. rochei. Lankacidin binds directly to the PTC. The simultaneous binding of Lankamycin and Lankacidin leads to a more potent inhibition of protein synthesis.

Ribosome_Inhibition cluster_Ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel PTC->Exit_Tunnel Peptide Elongation Path Lankamycin Lankamycin Lankamycin->Exit_Tunnel Binds and obstructs peptide elongation Lankacidin Lankacidin Lankacidin->PTC Binds and blocks peptide bond formation

Figure 2: Diagram illustrating the synergistic mechanism of action of Lankamycin and Lankacidin on the bacterial 50S ribosomal subunit.

References

An In-depth Technical Guide to Lankanolide: Production, Fermentation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lankanolide, a polyketide antibiotic with significant potential in drug development. The focus is on the core aspects of its production, including the microorganisms responsible for its synthesis, detailed fermentation protocols, and an in-depth look at the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, microbial fermentation, and antibiotic development.

This compound-Producing Microorganisms

The primary microorganism known to produce this compound and its related compounds, lankacidin and lankamycin, is the Gram-positive bacterium Streptomyces rochei.[1] Strains of S. rochei have been isolated from various environmental sources and are recognized for their capacity to synthesize a diverse array of secondary metabolites with antimicrobial properties. Genetic and bioinformatic analyses have identified the biosynthetic gene cluster responsible for this compound production within the genome of S. rochei.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces rochei. Optimization of fermentation parameters is critical to maximize the yield and purity of the final product.

Quantitative Data on Fermentation Parameters

The following table summarizes key fermentation parameters that have been shown to influence the production of antimicrobial metabolites in Streptomyces species, including those relevant to this compound production. While specific yield data for this compound is not extensively published, the optimization of these parameters is crucial for enhancing its production.

ParameterOptimized Value/RangeReference for General Streptomyces Fermentation
Carbon Source Glycerol (2%)[2]
Nitrogen Source Peptone (1%)[2]
Initial pH 7.5[2]
Temperature 32°C[2]
Inoculum Size 20% (v/v)[2]
Incubation Time 120 hours[2]
Agitation Speed 150 - 250 rpm
Aeration Dependent on bioreactor geometry
Experimental Protocols

A standardized protocol for preparing the inoculum is essential for reproducible fermentation outcomes.

  • Strain Activation: Aseptically transfer a cryopreserved vial of Streptomyces rochei to a sterile nutrient agar plate.

  • Incubation: Incubate the plate at 30°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by adding sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scraping the surface with a sterile loop.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of approximately 1 x 10^7 spores/mL.

  • Incubation: Incubate the seed culture on a rotary shaker at 200 rpm and 30°C for 48 hours.

The following protocol outlines the steps for this compound production in a laboratory-scale bioreactor.

  • Medium Preparation: Prepare the production medium with the optimized components (see Table 1) and sterilize by autoclaving.

  • Inoculation: Aseptically transfer the seed culture to the sterilized production medium to achieve the desired inoculum size (e.g., 10-20% v/v).

  • Fermentation Conditions: Maintain the fermentation at the optimized temperature, pH, and agitation speed. Monitor dissolved oxygen levels and adjust aeration as needed to prevent oxygen limitation.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and this compound production.

This compound Biosynthesis and Regulation

This compound is a polyketide, synthesized by a type I polyketide synthase (PKS) system. The biosynthesis is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster in Streptomyces rochei contains the genes encoding the PKS enzymes, as well as genes for tailoring enzymes that modify the polyketide backbone to produce the final this compound structure. While the complete sequence and annotation of the this compound-specific cluster is a subject of ongoing research, it is expected to share significant homology with the well-characterized lankacidin and lankamycin biosynthetic gene clusters from the same organism.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level. Key regulatory elements include pathway-specific activators and global regulators that respond to nutritional and environmental signals.

The biosynthesis of the related compound, lankamycin, in Streptomyces rochei is known to be regulated by two Streptomyces antibiotic regulatory protein (SARP) genes, srrY and srrZ.[2] It is highly probable that these genes also play a crucial role in the regulation of this compound biosynthesis. SrrY is believed to be a positive regulator that directly activates the expression of srrZ, which in turn likely activates the transcription of the this compound biosynthetic genes.[2]

The following diagram illustrates the proposed regulatory cascade for this compound biosynthesis.

Lankanolide_Regulation cluster_srrZ cluster_Lank SrrY SrrY (SARP) srrZ_promoter srrZ promoter SrrY->srrZ_promoter Binds and Activates SrrZ SrrZ (SARP) Lank_promoter This compound Biosynthetic Gene Promoter SrrZ->Lank_promoter Binds and Activates Lank_genes This compound Biosynthetic Genes This compound This compound Lank_genes->this compound Biosynthesis

Caption: Proposed regulatory cascade for this compound biosynthesis in S. rochei.

Extraction and Quantification of this compound

Accurate and reproducible methods for the extraction and quantification of this compound are essential for process development and quality control.

Experimental Protocol: Extraction
  • Broth Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate or chloroform. The choice of solvent may need to be optimized based on the specific properties of this compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Quantification

A validated HPLC method is required for the accurate quantification of this compound. The following provides a general framework for developing such a method.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or a mass spectrometry (MS) detector.

  • Column: A C18 reversed-phase column is a common starting point for the separation of polyketides.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentration to enable accurate quantification of the compound in the fermentation extracts.

  • Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.

The following diagram outlines the general workflow for this compound extraction and quantification.

Lankanolide_Workflow Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Extraction_S Solvent Extraction Supernatant->Extraction_S Extraction_M Solvent Extraction Mycelium->Extraction_M Combine Combine Extracts Extraction_S->Combine Extraction_M->Combine Concentration Concentration Combine->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification HPLC HPLC Analysis Purification->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for this compound extraction and quantification.

Conclusion

This technical guide has provided a detailed overview of the key aspects of this compound production, from the producing microorganism and fermentation processes to the intricacies of its biosynthesis and regulation. The provided protocols and data serve as a starting point for researchers to develop and optimize their own this compound production strategies. Further research into the complete elucidation of the this compound biosynthetic gene cluster and its regulatory network will undoubtedly open new avenues for metabolic engineering and the enhanced production of this promising antibiotic.

References

Lankanolide as a Precursor to Lankamycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankamycin, a 14-membered macrolide antibiotic produced by Streptomyces rochei, exhibits noteworthy antimicrobial activity, particularly in synergistic combination with the polyketide antibiotic lankacidin.[1] The biosynthesis of lankamycin proceeds through a complex pathway involving a modular polyketide synthase (PKS) assembly line, followed by a series of post-PKS modifications. Central to this pathway is the formation of the macrolide aglycone, lankanolide. This technical guide provides an in-depth exploration of the biosynthesis of lankamycin with a core focus on this compound as the key precursor. It details the biosynthetic pathway, the regulatory cascades that govern its production, comprehensive experimental protocols for its study, and quantitative data from genetic and precursor feeding studies.

The lankamycin biosynthetic gene cluster (lkm), located on the large linear plasmid pSLA2-L in Streptomyces rochei 7434AN4, orchestrates the synthesis of this complex molecule.[2][3] The initial steps involve the selection of a starter unit and subsequent chain elongation by the PKS. Unlike erythromycin, which utilizes a propionyl-CoA starter unit, lankamycin biosynthesis is initiated by the incorporation of L-isoleucine.[2] This amino acid is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the PKS, ultimately forming the characteristic C-13 side chain of this compound.[2] The macrolide ring is then subjected to a series of tailoring reactions, including hydroxylations and glycosylations, to yield the mature lankamycin molecule.

Understanding the intricacies of this compound formation and its subsequent conversion to lankamycin is paramount for the rational design of novel macrolide antibiotics through metabolic engineering and precursor-directed biosynthesis. This guide aims to provide researchers with the foundational knowledge and practical methodologies to explore and manipulate this fascinating biosynthetic pathway.

Data Presentation: Quantitative Analysis of Lankamycin Production

The following tables summarize the quantitative data on lankamycin and its derivatives produced by various mutant strains of Streptomyces rochei. These data are crucial for understanding the roles of specific genes in the biosynthetic pathway.

Table 1: Production of Lankamycin and its Derivatives in S. rochei Wild-Type and Mutant Strains

StrainRelevant GenotypeProduct(s)Yield (mg/L)Reference
51252Wild-TypeLankamycin2.0[2]
KK01ΔlkmF (C-8 hydroxylase)8-deoxylankamycin1.2[2]
KA26ΔlkmK (C-15 hydroxylase)15-deoxylankamycin0.7[2]
8,15-dideoxylankamycin0.2[2]
KA50ΔlkmI (D-chalcose glycosyltransferase)3-O-L-arcanosyl this compound-
KA55ΔlkmL (L-arcanose glycosyltransferase)8-deoxythis compound, 8,15-dideoxy-15-oxothis compound-
-ΔsrrB (pseudo-receptor)Lankamycin>4-fold increase[4]

Note: Yields for KA50 and KA55 mutants were not explicitly quantified in the provided search results but their primary products were identified.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and lankamycin biosynthesis.

Protocol 1: Cultivation of Streptomyces rochei for Lankamycin Production

This protocol is adapted from general methods for Streptomyces cultivation.[5][6]

  • Strain and Media:

    • Streptomyces rochei 7434AN4 or its mutant derivatives.

    • Seed Medium (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, 1 g K₂HPO₄, in a 1:1 mixture of distilled water and aged seawater, pH 7.0.

    • Production Medium (per liter): Same composition as the seed medium.

  • Inoculum Preparation:

    • Inoculate a single colony of S. rochei from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask.

    • Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Production Culture:

    • Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture.

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

Protocol 2: Gene Disruption in Streptomyces rochei

This protocol is a generalized procedure based on established methods for Streptomyces gene disruption.[7]

  • Vector Construction:

    • Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target gene from S. rochei genomic DNA using PCR.

    • Clone the flanking regions into a suitable E. coli-Streptomyces shuttle vector (e.g., a derivative of pKC1139) containing a selectable marker (e.g., apramycin resistance).

    • Introduce a resistance cassette (e.g., for spectinomycin) between the two flanking regions.

  • Conjugation:

    • Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the S. rochei recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) without selection. Incubate at 30°C for 16-20 hours.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic for selecting exconjugants (e.g., apramycin).

  • Selection of Double Crossover Mutants:

    • Subculture the exconjugants on a medium containing the antibiotic for the resistance cassette (e.g., spectinomycin) and screen for the loss of the vector-encoded resistance (e.g., apramycin sensitivity).

    • Confirm the gene disruption by PCR analysis using primers flanking the target gene.

Protocol 3: Extraction and Analysis of Lankamycin and its Derivatives

This protocol is based on general methods for macrolide extraction and analysis.[8][9][10][11]

  • Extraction:

    • Adjust the pH of the culture broth to 9.0 with NaOH.

    • Extract the broth twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a small volume of methanol for analysis.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the methanolic extract onto a silica gel TLC plate.

    • Develop the plate using a solvent system of chloroform:methanol (9:1, v/v).

    • Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Quantify lankamycin and its derivatives by comparing the peak areas with those of known standards.

Protocol 4: Precursor-Directed Biosynthesis with L-Isoleucine Feeding

This protocol is based on general principles of precursor-directed biosynthesis.[7][12][13]

  • Strain and Culture:

    • Use a mutant strain of S. rochei blocked in the biosynthesis of the natural precursor if a different precursor is to be incorporated. For enhancing the yield of the natural product, the wild-type strain can be used.

  • Precursor Feeding:

    • Prepare a sterile stock solution of L-isoleucine (e.g., 100 mM in water).

    • Add the precursor to the production culture at the time of inoculation or after a specific period of growth (e.g., 24 or 48 hours). The final concentration of the fed precursor typically ranges from 1 to 10 mM.

  • Analysis:

    • After the incubation period, extract the culture broth as described in Protocol 3.

    • Analyze the extracts by HPLC and Mass Spectrometry to identify and quantify the production of lankamycin and any new analogs.

Mandatory Visualizations

Biosynthetic Pathway of Lankamycin

Lankamycin_Biosynthesis l_isoleucine L-Isoleucine methylbutyryl_coa 2-Methylbutyryl-CoA (Starter Unit) l_isoleucine->methylbutyryl_coa pks Polyketide Synthase (PKS) + 6x Malonyl-CoA + 1x Methylmalonyl-CoA methylbutyryl_coa->pks lankanolide_core This compound Core pks->lankanolide_core hydroxylation1 Hydroxylation (C-15) (LkmK) lankanolide_core->hydroxylation1 hydroxylation2 Hydroxylation (C-8) (LkmF) hydroxylation1->hydroxylation2 glycosylation1 Glycosylation (C-3) (LkmL) hydroxylation2->glycosylation1 glycosylation2 Glycosylation (C-5) (LkmI) glycosylation1->glycosylation2 lankamycin Lankamycin glycosylation2->lankamycin Lankamycin_Regulation srrX SrrX (AfsA-like) srb SRBs (gamma-butyrolactones) srrX->srb synthesis srrA SrrA (Receptor) srb->srrA binds srrY SrrY (SARP) srrA->srrY activates srrB SrrB (Pseudo-receptor) srrB->srrY represses srrZ SrrZ (SARP) srrY->srrZ activates lkc_genes lankacidin biosynthetic genes srrY->lkc_genes activates lkm_genes lankamycin biosynthetic genes srrZ->lkm_genes activates Precursor_Directed_Biosynthesis_Workflow start Start: Select S. rochei strain (Wild-type or mutant) culture Cultivate in production medium start->culture feed Feed precursor analog (e.g., modified isoleucine) culture->feed incubate Incubate for 5-7 days feed->incubate extract Extract culture broth (e.g., with ethyl acetate) incubate->extract analyze Analyze extract by HPLC and MS extract->analyze identify Identify and quantify new lankamycin analogs analyze->identify end End identify->end

References

In-vitro Activity of Lankanolide Against Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankanolide belongs to the lankacidin group of antibiotics, a class of macrolide compounds known for their activity primarily against Gram-positive bacteria. While specific quantitative data on the in-vitro activity of this compound is limited in publicly available literature, this guide synthesizes the known information regarding the broader lankacidin family, including their mechanism of action and general experimental protocols for assessing their antibacterial efficacy. This document is intended to provide a foundational understanding for researchers and professionals in drug development.

Data Presentation: Activity of Related Lankacidin Compounds

It has been reported that lankacidinol, a related compound, is as potent as lankacidin and the well-known macrolide antibiotic erythromycin in inhibiting bacterial polypeptide synthesis in a cell-free system, suggesting comparable antibacterial activity. Furthermore, O(2')-acyl derivatives of lankacidinol have demonstrated potent antibacterial activity against growing Gram-positive cultures.

For context, the following table summarizes the reported activity of Lankacidin C against several Gram-positive bacteria.

Bacterial StrainReported Activity of Lankacidin C
Micrococcus luteusActive
Bacillus subtilisActive
Staphylococcus aureusActive

Note: Specific MIC values for this compound are not provided due to their absence in the surveyed literature.

Experimental Protocols

The following section details a generalized methodology for determining the in-vitro activity of lankacidin-group antibiotics like this compound, based on standard practices for macrolide susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
  • Colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Serial two-fold dilutions of the this compound stock solution are prepared in CAMHB in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared bacterial suspension.
  • Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included on each plate.
  • The plates are incubated at 37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lankacidin-group antibiotics are known to inhibit bacterial growth by interfering with protein synthesis. Their mechanism of action involves binding to the bacterial ribosome, specifically the 50S subunit. This binding event disrupts the peptidyl transferase reaction, which is a critical step in the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to the inhibition of bacterial growth.

G Mechanism of Action of Lankacidin-Group Antibiotics cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Peptide_Bond_Formation Peptide Bond Formation This compound->Peptide_Bond_Formation Inhibits Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis_Inhibition->Bacterial_Growth_Inhibition Results in

Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Experimental Workflow: MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

G Experimental Workflow for MIC Determination Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Lankanolide_Dilution Prepare Serial Dilutions of this compound Start->Lankanolide_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Lankanolide_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct and extensive in-vitro data for this compound remains to be fully elucidated in accessible literature, the information available for the broader lankacidin family strongly suggests its potential as an antibacterial agent, particularly against Gram-positive bacteria. The primary mechanism of action is the inhibition of protein synthesis via interaction with the bacterial ribosome. The experimental protocols outlined in this guide provide a standard framework for the systematic evaluation of this compound's in-vitro activity. Further research is warranted to establish a comprehensive antibacterial profile and specific MIC values for this compound against a wide range of clinically relevant bacterial strains.

Methodological & Application

Total Synthesis of Lankanolide: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies employed in the total synthesis of Lankanolide, a complex macrolide antibiotic. The information is compiled from seminal publications in the field, offering insights into the strategic approaches, key reactions, and experimental considerations for the synthesis of this natural product.

Introduction

This compound, the aglycone of the lankamycin antibiotics, presents a formidable challenge for synthetic chemists due to its 14-membered macrolactone ring, multiple stereocenters, and dense functionality. The first stereoselective total synthesis was a landmark achievement, providing a blueprint for the construction of this intricate molecule. This application note will focus on the key strategies and protocols that have been successfully applied to achieve this goal.

Retrosynthetic Strategy

The convergent synthesis of this compound hinges on the preparation of two key fragments, the C1-C8 and C9-C16 segments, which are subsequently coupled to form the seco-acid precursor. This linear chain is then subjected to a macrolactonization reaction to furnish the characteristic 14-membered ring of the target molecule.

A crucial aspect of a successful synthesis is the design of the seco-acid to facilitate the challenging macrolactonization step. Computational studies and model experiments have shown that the conformation of the seco-acid significantly impacts the efficiency of the ring-closure. An important modification in the first successful total synthesis was the introduction of a C8 exomethylene group in the seco-acid derivative, which was found to favor a conformation amenable to cyclization.[1][2]

Below is a logical diagram illustrating the overall retrosynthetic approach.

Retrosynthesis This compound This compound Macrolactonization Macrolactonization This compound->Macrolactonization Seco_Acid Seco-Acid Derivative (with C8 exomethylene) Macrolactonization->Seco_Acid Fragment_Coupling Fragment Coupling Seco_Acid->Fragment_Coupling C1_C8_Fragment C1-C8 Fragment Fragment_Coupling->C1_C8_Fragment C9_C16_Fragment C9-C16 Fragment Fragment_Coupling->C9_C16_Fragment

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

The synthesis of this compound employs a range of modern synthetic organic reactions. While the full detailed experimental protocols from the original publications are not publicly accessible, the following sections outline the key transformations based on available information.

Fragment Synthesis

The construction of the C1-C8 and C9-C16 fragments relies on stereoselective reactions to install the numerous chiral centers. Common strategies include:

  • Aldol Reactions: To create carbon-carbon bonds while controlling the stereochemistry at the newly formed stereocenters.

  • Asymmetric Reductions: To establish the stereochemistry of hydroxyl groups.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build up the carbon skeleton with pre-defined stereochemistry.

Macrolactonization

The macrolactonization of the seco-acid is a critical step in the synthesis. The "double activation" method, developed by Corey and Nicolaou, is a widely used and effective protocol for this transformation.[3] This method typically involves the formation of a 2-pyridinethiol ester of the ω-hydroxy acid, which then undergoes an intramolecular cyclization.

The general workflow for this key transformation is depicted below.

Macrolactonization_Workflow Seco_Acid Seco-Acid Thioesterification Thioesterification (e.g., Mukaiyama's reagent) Seco_Acid->Thioesterification Activated_Ester Activated Thioester (e.g., 2-pyridinethiol ester) Thioesterification->Activated_Ester Intramolecular_Cyclization Intramolecular Cyclization (High Dilution) Activated_Ester->Intramolecular_Cyclization Macrolactone Macrolactone Intramolecular_Cyclization->Macrolactone

Caption: General workflow for macrolactonization.

Post-Macrolactonization Modifications

Following the successful formation of the macrolactone ring, several additional steps are required to complete the synthesis of this compound. These transformations may include:

  • Modification of the C8 Position: Conversion of the exomethylene group, introduced to facilitate cyclization, to the tertiary alcohol present in the natural product.

  • Protecting Group Manipulations: Removal of protecting groups used to mask reactive functional groups during the synthesis.

  • Oxidation State Adjustments: Final adjustments to the oxidation states of various functional groups to match those of the natural product.

Summary of Key Synthetic Steps and Data

Due to the limited public availability of the full experimental details, a comprehensive table of quantitative data for each synthetic step cannot be provided. However, the successful synthesis confirmed that the physical data (NMR, mass spectrometry, IR, and specific rotation) of the synthetic this compound were identical to those of the natural product.[3]

Synthetic Stage Key Transformation General Conditions/Reagents Purpose
Fragment SynthesisStereoselective Aldol Reactions, Asymmetric ReductionsChiral auxiliaries, asymmetric catalysts, chiral reducing agentsConstruction of C1-C8 and C9-C16 fragments with correct stereochemistry.
Fragment CouplingEsterification, Amidation, or other C-C bond forming reactionsCoupling reagents (e.g., DCC, EDC)Connection of the C1-C8 and C9-C16 fragments to form the seco-acid.
MacrolactonizationCorey-Nicolaou Macrolactonization2,2'-dipyridyl disulfide, triphenylphosphineFormation of the 14-membered macrolactone ring.
Final ModificationsOxidation, Reduction, Protecting group removalVarious reagents depending on the specific transformationInstallation of the final functional groups of this compound.

Conclusion

The total synthesis of this compound is a testament to the power of strategic planning and the application of modern synthetic methodologies. The key to the successful synthesis lies in a convergent approach, the careful design of the seco-acid precursor to facilitate macrolactonization, and the stereocontrolled construction of the constituent fragments. While the detailed protocols remain within the domain of specialized academic literature, this overview provides a solid foundation for understanding the core principles and strategies involved in the synthesis of this complex and biologically important molecule. Further investigation into the primary literature is recommended for those seeking to undertake similar synthetic challenges.

References

Application Notes and Protocols for the Extraction and Purification of Lankanolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lankanolide is a macrocyclic polyketide with potential therapeutic applications. It is produced by the fermentation of Streptomyces rochei. The isolation and purification of this compound from the fermentation broth is a critical step in its research and development. This document provides a detailed overview of the extraction and purification process, including representative protocols and data.

The general workflow for this compound isolation involves a multi-step process that begins with the extraction of the fermentation broth, followed by a series of chromatographic purification steps to isolate this compound from other metabolites.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the Streptomyces rochei fermentation broth.

Materials:

  • Streptomyces rochei fermentation broth

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel (appropriate volume for the fermentation batch)

  • Glassware (beakers, flasks)

Procedure:

  • Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Decant the supernatant and combine it with the mycelial cake.

  • Extract the combined supernatant and mycelia three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic (ethyl acetate) layers and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol details the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

  • Collect fractions of a suitable volume (e.g., 20 mL).

  • Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 or 1:1, to be optimized) and visualize under a UV lamp.

  • Combine the fractions containing the this compound-rich portions based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield a semi-purified this compound fraction.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of the this compound-containing fraction by preparative HPLC to obtain high-purity this compound.

Materials:

  • Semi-purified this compound fraction

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolve the semi-purified this compound fraction in a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Inject the sample onto the column.

  • Elute with a linear gradient of increasing acetonitrile concentration in water.

  • Monitor the elution profile at an appropriate wavelength (e.g., 230 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of this compound from a 10 L fermentation of Streptomyces rochei.

Table 1: Extraction and Purification Summary

StepStarting MaterialYield (mg)Purity (%)
Crude Extraction10 L Fermentation Broth5,200~5%
Silica Gel Chromatography5,200 mg Crude Extract850~60%
Preparative HPLC850 mg Semi-Purified Fraction450>98%

Table 2: Representative Silica Gel Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Column Dimensions5 cm x 50 cm
Mobile Phase GradientHexane -> Hexane:Ethyl Acetate (9:1 to 1:9) -> Ethyl Acetate:Methanol (9:1)
Flow Rate15 mL/min
Fraction Volume20 mL

Table 3: Representative Preparative HPLC Parameters

ParameterValue
ColumnC18, 10 µm, 50 x 250 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient30% to 80% B over 40 minutes
Flow Rate80 mL/min
DetectionUV at 230 nm
Injection Volume5 mL (10 mg/mL solution)

Visualizations

ExtractionWorkflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Streptomyces rochei Fermentation (10 L) Centrifugation Centrifugation (5,000 x g, 20 min) Fermentation->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Supernatant & Mycelia Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Organic Phase SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract PrepHPLC Preparative HPLC (C18 Column) SilicaGel->PrepHPLC Semi-Purified Fraction Purethis compound Pure this compound PrepHPLC->Purethis compound Pure Fractions

Caption: Workflow for this compound Extraction and Purification.

ChromatographyLogic cluster_Silica Silica Gel Chromatography (Normal Phase) cluster_HPLC Preparative HPLC (Reverse Phase) CrudeExtract Crude Extract (Complex Mixture) PolarCompounds Highly Polar Impurities CrudeExtract->PolarCompounds Elutes Last (High Polarity Mobile Phase) LankanolideFraction This compound-rich Fraction CrudeExtract->LankanolideFraction Elutes Intermediate NonPolarCompounds Non-Polar Impurities CrudeExtract->NonPolarCompounds Elutes First (Low Polarity Mobile Phase) EarlyEluting More Polar Impurities LankanolideFraction->EarlyEluting Elutes First (High Polarity Mobile Phase) Purethis compound Pure This compound LankanolideFraction->Purethis compound Elutes Intermediate LateEluting Less Polar Impurities LankanolideFraction->LateEluting Elutes Last (Low Polarity Mobile Phase)

Caption: Chromatographic Separation Logic for this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Lankanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust method for the quantitative analysis of Lankanolide, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol details the sample preparation, chromatographic conditions, and data analysis required for the accurate determination of this compound in various sample matrices. This method is suitable for researchers, scientists, and drug development professionals involved in the study and development of macrolide antibiotics.

Introduction

This compound is a 14-membered macrolide with potential therapeutic applications. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of macrolide antibiotics due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the analysis of this compound, leveraging established methods for similar macrolide compounds.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column is recommended.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Detector: UV-Vis Detector

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is outlined below.

  • Dilution: Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The HPLC method described provides excellent separation and quantification of this compound. A typical chromatogram will show a well-resolved peak for this compound at a specific retention time.

Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below. The following data is illustrative and should be determined experimentally.

Parameter Typical Value
Retention Time (min) 5.8
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank matrix

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standards B->F C Prepare Sample Solutions G Inject Samples C->G E Inject Blank D->E E->F F->G H Generate Calibration Curve F->H I Quantify this compound in Samples G->I H->I J Report Results I->J

Caption: Experimental workflow for this compound analysis by HPLC.

This compound Biosynthetic Pathway

The biosynthesis of this compound, like other macrolides, involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) multienzyme complex. The pathway starts with a precursor molecule and proceeds through successive condensation reactions, incorporating extender units to build the macrolide backbone.

G Propionyl-CoA Propionyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Propionyl-CoA->Polyketide Synthase (PKS) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Polyketide Synthase (PKS) This compound Aglycone This compound Aglycone Polyketide Synthase (PKS)->this compound Aglycone Glycosyltransferase Glycosyltransferase This compound Aglycone->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The HPLC method presented here is a reliable and efficient tool for the quantitative analysis of this compound. The detailed protocol and validation parameters provide a solid foundation for researchers to implement this method in their laboratories for various applications in drug discovery and development.

Application Notes and Protocols for the Chemical Derivatization of Lankanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential chemical derivatization methods for Lankanolide, a macrolide antibiotic. The protocols are based on established chemical reactions for macrolides and related polyketide natural products, offering a foundation for the synthesis of novel this compound derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, or for use as chemical probes.

Introduction to this compound and its Derivatization Potential

This compound is a 14-membered macrolide produced by Streptomyces rochei. Its complex structure features a variety of reactive functional groups that serve as handles for chemical modification. Understanding the structure of this compound is paramount for designing effective derivatization strategies.

Chemical Structure of this compound:

  • IUPAC Name: [(2R,3R,4R,5R,6R,7S,9S,10S,11R,12S,13R)-6,7,10,12-tetrahydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-4-yl] acetate[1]

  • Molecular Formula: C₂₅H₄₆O₉[1]

  • Key Functional Groups:

    • Multiple secondary hydroxyl (-OH) groups

    • One primary hydroxyl (-OH) group

    • An acetate ester (-OAc) group

    • A ketone (C=O) group

    • A lactone (cyclic ester) ring

The presence of multiple hydroxyl groups with varying steric environments allows for selective derivatization, such as acylation, to introduce new functionalities. The acetate ester can be hydrolyzed to reveal another hydroxyl group for further modification. The lactone ring, while generally stable, can be opened under specific hydrolytic conditions.

The primary goals for the derivatization of this compound include:

  • Enhancement of Biological Activity: Modification of the core structure can lead to derivatives with increased potency against target organisms or enzymes.

  • Improvement of Pharmacokinetic Properties: Derivatization can alter solubility, stability, and metabolic profiles, leading to better drug candidates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives helps in understanding the role of different functional groups in the biological activity of the molecule.

Derivatization Strategies and Protocols

This section outlines detailed protocols for the primary derivatization reactions applicable to this compound.

Selective Acylation of Hydroxyl Groups

Acylation is a common method to modify hydroxyl groups in macrolides, often leading to changes in biological activity and lipophilicity. The selectivity of acylation can be controlled by the choice of reagents, catalysts, and reaction conditions.

Protocol: Selective Acylation with Acyl Chlorides

This protocol is adapted from methods used for the selective acylation of macrolides with multiple hydroxyl groups.

Objective: To selectively acylate one or more hydroxyl groups of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or chloroform as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 to 2 equivalents, depending on the number of hydroxyls to be acylated).

  • Slowly add the desired acyl chloride (1.1 to 1.5 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the acyl chloride and the specific hydroxyl group.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired acylated this compound derivative.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the selective acylation of this compound, illustrating how results could be structured. Actual yields will depend on experimental optimization.

Acyl ChlorideTarget Hydroxyl(s)Reaction Time (h)Yield (%)
Acetyl ChloridePrimary -OH285
Benzoyl ChlorideLess hindered sec-OH1270
Pivaloyl ChloridePrimary -OH2490

Experimental Workflow:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound in Anhydrous DCM Inert_Atmosphere Inert Atmosphere (N2/Ar) This compound->Inert_Atmosphere Cooling Cool to 0°C Inert_Atmosphere->Cooling Add_Base Add Pyridine Cooling->Add_Base Add_Acyl_Chloride Add Acyl Chloride Add_Base->Add_Acyl_Chloride TLC_Monitoring Monitor by TLC Add_Acyl_Chloride->TLC_Monitoring Quench Quench with NaHCO3 TLC_Monitoring->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Product Acylated this compound Chromatography->Product

Workflow for the acylation of this compound.
Hydrolysis of the Acetate Ester

Hydrolysis of the native acetate group on this compound provides the corresponding deacetylated this compound, exposing a free hydroxyl group for further derivatization.

Protocol: Basic Hydrolysis of the Acetate Group

Objective: To remove the acetate group from this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of potassium carbonate (or a stoichiometric amount of a stronger base like sodium methoxide).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, neutralize the reaction with a small amount of water or a mild acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the deacetylated this compound by silica gel column chromatography.

Quantitative Data (Hypothetical):

BaseReaction Time (h)Yield (%)
Potassium Carbonate495
Sodium Methoxide198

Logical Relationship of Derivatization Steps:

Derivatization_Logic This compound This compound Acylated_this compound Acylated this compound This compound->Acylated_this compound Acylation Deacetylated_this compound Deacetylated this compound This compound->Deacetylated_this compound Hydrolysis Further_Derivatized Further Derivatized Product Deacetylated_this compound->Further_Derivatized Acylation or other modification

Potential derivatization pathways for this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways affected by this compound derivatives are yet to be fully elucidated, macrolide antibiotics generally act by inhibiting bacterial protein synthesis. Derivatization can modulate this activity. The following diagram illustrates a hypothetical mechanism of action that could be investigated for novel this compound derivatives.

Signaling_Pathway cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Protein_Synthesis->Bacterial_Growth Inhibition leads to cessation of Lankanolide_Derivative This compound Derivative Lankanolide_Derivative->Ribosome Binds to Lankanolide_Derivative->Protein_Synthesis Inhibits

Hypothetical mechanism of action for a this compound derivative.

Conclusion and Future Perspectives

The chemical derivatization of this compound offers a promising avenue for the discovery of new antibacterial agents with improved properties. The protocols provided herein serve as a starting point for the synthesis and exploration of novel this compound analogues. Future work should focus on the selective derivatization of the multiple hydroxyl groups to build a comprehensive structure-activity relationship profile. Furthermore, the evaluation of these new derivatives in various biological assays will be crucial to identify lead compounds for further drug development.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The hypothetical data is for illustrative purposes only and does not represent validated experimental results.

References

Application Note: Lankanolide as a Potential Internal Standard for Mass Spectrometry-Based Quantification of Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. The use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification, as it compensates for variations in sample preparation, chromatography, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte of interest.

This document proposes the use of lankanolide, a 16-membered macrolide aglycone, as a potential internal standard for the quantification of other macrolide antibiotics and related compounds. Its structural similarity to many therapeutic macrolides makes it a promising candidate to track the analytical behavior of these compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential internal standard is paramount for method development.

PropertyValueReference
Molecular Formula C25H46O9[1]
Molecular Weight 490.6 g/mol [1]
Monoisotopic Mass 490.31418304 Da[1]

Proposed LC-MS/MS Protocol for this compound

This section outlines a hypothetical protocol for the use of this compound as an internal standard. Optimization of these parameters is essential for specific applications.

Standard and Sample Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution with methanol/water (1:1, v/v). The optimal concentration should be determined during method validation.

  • Sample Preparation: To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of the working internal standard solution. Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
Gradient Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Instrumentation would typically be a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound

Based on the fragmentation patterns of similar 16-membered macrolides, which often involve sequential losses of water and cleavage of the macrolactone ring, the following MRM transitions for the protonated molecule [M+H]⁺ (m/z 491.3) are proposed. The most intense and stable transition should be used for quantification, with the second as a qualifier.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentationUse
491.3473.3[M+H - H₂O]⁺Quantifier
491.3455.3[M+H - 2H₂O]⁺Qualifier
491.3437.3[M+H - 3H₂O]⁺Qualifier

Note: These transitions are predictive and require experimental verification.

Protocol for Method Validation

A thorough validation is necessary to ensure the reliability of an analytical method using a new internal standard. The following protocol is based on established guidelines.

Specificity and Selectivity

Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of this compound and the analyte(s) of interest.

Linearity and Range

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix. The analyte-to-internal standard peak area ratio should be plotted against the analyte concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

Accuracy and Precision

Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days. The accuracy (percent deviation from the nominal concentration) should be within ±15%, and the precision (relative standard deviation) should be ≤15%.

Matrix Effect, Recovery, and Process Efficiency

These parameters are crucial for evaluating the performance of the internal standard.

ParameterCalculationAcceptance Criteria
Matrix Effect (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100%The coefficient of variation (CV) of the matrix effect across different lots of matrix should be ≤15%.
Recovery (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100%Recovery should be consistent, with a CV ≤15%.
Process Efficiency (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100%Should be consistent across the analytical range.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound IS (10 µL) sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quant Quantification ratio->quant

Caption: Workflow for sample analysis using this compound as an internal standard.

Logic for Internal Standard Validation

G Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Efficiency Process Efficiency Validation->Efficiency Matrix->Efficiency Recovery->Efficiency

Caption: Key components of the validation protocol for an internal standard.

References

Application Notes and Protocols for Lankanolide Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankanolide, a member of the lankacidin group of antibiotics, represents a class of macrolide natural products with significant therapeutic potential. This document provides detailed application notes and experimental protocols for assessing the bioactivity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. The provided methodologies are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Bioactivity

Lankacidins are known to exhibit potent antimicrobial activity, primarily against Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome. The following protocols are designed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of relevant bacterial strains.

Data Presentation: Antimicrobial Activity

While specific MIC values for this compound against a broad range of bacteria are not extensively reported in publicly available literature, Table 1 provides reference data for a related lankacidin compound and a template for presenting experimental findings.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureusTBD-
Bacillus subtilisTBD-
Escherichia coliTBD-
Pseudomonas aeruginosaTBD-
2,18-seco-lankacidinol BHaemophilus influenzae32[1]

TBD: To be determined through experimentation.

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[2]

Materials:

  • This compound solution

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

  • Place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

  • Include a control disk with the solvent used to dissolve this compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is proportional to the susceptibility of the bacteria to this compound.

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_lank Prepare this compound Stock start->prep_lank prep_bac Prepare Bacterial Inoculum start->prep_bac serial_dil Serial Dilution of this compound prep_lank->serial_dil inoculate Inoculate Plates prep_bac->inoculate serial_dil->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Anti-inflammatory Bioactivity

Natural products are a rich source of compounds with anti-inflammatory properties. The following protocols are designed to assess the potential of this compound to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Data Presentation: Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
This compound NO Production InhibitionTBD-
IL-6 InhibitionTBD-
TNF-α InhibitionTBD-
CajaninNO Production Inhibition19.38 ± 0.05[3]
IL-6 Inhibition7.78 ± 0.04[3]
TNF-α Inhibition26.82 ± 0.11[3]

TBD: To be determined through experimentation.

Experimental Protocols: Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound stock solution

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sterile 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS, no this compound).

  • After incubation, collect 100 µL of the cell supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay measures the effect of this compound on the production of pro-inflammatory cytokines using ELISA.

Materials:

  • This compound stock solution

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Follow steps 1-3 of the Nitric Oxide Production Assay.

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Visualization: Inflammatory Signaling Pathways

Inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TAK1 TAK1 TLR4->TAK1 IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 MAPK_Genes Inflammatory Gene Expression AP1->MAPK_Genes This compound This compound This compound->IKK potential inhibition This compound->TAK1 potential inhibition

Potential inhibition of NF-κB and MAPK pathways by this compound.

Cytotoxic Bioactivity

The lankacidin group of antibiotics has been shown to possess antitumor activity. The mechanism of this cytotoxicity is attributed to microtubule stabilization, similar to the action of paclitaxel.[4] The following protocols are designed to evaluate the cytotoxic effects of this compound on cancer cell lines.

Data Presentation: Cytotoxic Activity

Table 3 presents the IC50 values for lankacidin C against selected cancer cell lines, which can be used as a reference for this compound studies.[4]

CompoundCell LineIC50 (µM) after 96hReference
This compound A549 (Lung)TBD-
MCF-7 (Breast)TBD-
PC-3 (Prostate)TBD-
HeLa (Cervical)TBD-
Lankacidin CHeLa (Cervical)223.5[4]
T47D (Breast)11.1[4]

TBD: To be determined through experimentation.

Experimental Protocols: Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • This compound stock solution

  • Cancer cell lines (e.g., HeLa, T47D)

  • DMEM/RPMI-1640 medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay directly measures the effect of this compound on the assembly of microtubules in vitro.

Materials:

  • This compound

  • Tubulin protein

  • GTP

  • Polymerization buffer

  • Spectrophotometer with temperature control

Procedure:

  • Reconstitute tubulin protein in polymerization buffer.

  • Add GTP and this compound at various concentrations to the tubulin solution.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Paclitaxel can be used as a positive control for microtubule stabilization, and colchicine as a negative control (destabilizer).

Visualization: Mechanism of Cytotoxicity and Apoptosis

Cytotoxicity_Pathway cluster_mt Microtubule Dynamics cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle disrupts G2M_Arrest G2/M Phase Arrest Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) G2M_Arrest->Bcl2 triggers Caspases Caspase Activation (Caspase-3, -9) Bcl2->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death This compound This compound This compound->Microtubule stabilizes

Proposed cytotoxic mechanism of this compound.

References

Application Notes and Protocols for Scaling Up Lankanolide Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankanolide, the aglycone of the macrolide antibiotic lankamycin, is a polyketide natural product with significant biological activity. Produced by the bacterium Streptomyces rochei, enhancing its production yield through fermentation is a critical step for further research and potential therapeutic applications. This document provides detailed protocols and application notes for the scale-up of this compound fermentation, from inoculum preparation to downstream processing and analysis. The methodologies are based on established principles of Streptomyces fermentation and macrolide purification, providing a robust starting point for process optimization and large-scale production.

Introduction

The increasing demand for novel antibiotics to combat drug-resistant pathogens has renewed interest in natural products like this compound. The fermentation of Streptomyces rochei to produce this compound, however, can be challenging due to the complex regulation of secondary metabolism and the potential for low yields. Scaling up the fermentation process from laboratory shake flasks to industrial bioreactors requires careful optimization of nutritional and physical parameters to maintain high productivity.

These application notes provide a comprehensive guide for researchers to develop a scalable this compound production process. The protocols herein cover inoculum development, batch and fed-batch fermentation strategies, product recovery, and analytical quantification.

This compound Biosynthesis Pathway

The biosynthesis of this compound is governed by the lankamycin (lkm) gene cluster in Streptomyces rochei. This compound is the aglycone precursor to the antibiotic lankamycin. The pathway involves a Type I polyketide synthase (PKS) that assembles the macrolactone ring from simple carboxylic acid precursors. Subsequent post-PKS modifications, including hydroxylations, are required to form the final this compound structure. A simplified representation of the this compound biosynthesis and its subsequent conversion to lankamycin is depicted below.

Lankanolide_Biosynthesis Propionyl-CoA Propionyl-CoA PKS Lankamycin Polyketide Synthase (PKS) Propionyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Macrocyclization Macrocyclization Polyketide Chain->Macrocyclization Pre-lankanolide Pre-lankanolide Macrocyclization->Pre-lankanolide Hydroxylation P450 Hydroxylases Pre-lankanolide->Hydroxylation This compound This compound Hydroxylation->this compound Glycosylation Glycosyltransferases (lkmL, lkmI) This compound->Glycosylation Lankamycin Lankamycin Glycosylation->Lankamycin

Figure 1: Simplified this compound Biosynthesis Pathway

Fermentation Protocols

Inoculum Development

A robust and healthy inoculum is crucial for successful fermentation. The following is a two-stage inoculum development protocol.

Protocol 1: Inoculum Preparation

  • Spore Suspension Preparation:

    • Grow Streptomyces rochei on a suitable agar medium (e.g., ISP Medium 4) at 28-30°C for 7-10 days until sporulation is observed.

    • Aseptically scrape the spores from the surface of the agar plate and suspend them in sterile water containing 0.01% (v/v) Tween 80.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL. This suspension can be stored at -80°C in 20% glycerol for long-term use.

  • Seed Culture (Stage 1):

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with 1 mL of the spore suspension.

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Inoculum (Stage 2):

    • Transfer the seed culture (5-10% v/v) to the production fermenter containing the production medium.

Fermentation Media

The composition of the fermentation medium significantly impacts this compound production. Below are representative media compositions for seed and production stages.

Table 1: Seed and Production Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose2040
Soluble Starch-20
Yeast Extract510
Peptone510
(NH₄)₂SO₄24
K₂HPO₄12
MgSO₄·7H₂O0.51
CaCO₃24
Trace Metal Solution1 mL2 mL
pH 7.0-7.27.0-7.2

Trace Metal Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0.

Batch Fermentation Protocol

Batch fermentation is a straightforward method for initial process development and optimization.

Protocol 2: Laboratory-Scale Batch Fermentation (5 L Bioreactor)

  • Sterilization: Autoclave the fermenter with the production medium at 121°C for 20-30 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with 5-10% (v/v) of the Stage 2 inoculum culture.

  • Fermentation Parameters:

    • Temperature: 28-30°C

    • pH: Maintain at 7.0 by automated addition of 1 M NaOH or 1 M H₂SO₄.

    • Agitation: 300-500 rpm.

    • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 30% saturation by controlling agitation and aeration rate.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), substrate consumption (e.g., glucose), and this compound concentration.

  • Harvesting: The fermentation is typically harvested after 120-168 hours, or when this compound production ceases.

Fed-Batch Fermentation Strategy

Fed-batch fermentation can improve this compound yields by overcoming substrate limitation and catabolite repression.

Protocol 3: Fed-Batch Fermentation (5 L Bioreactor)

  • Initial Batch Phase: Start the fermentation as a batch culture with a lower initial concentration of the primary carbon source (e.g., 20 g/L glucose).

  • Feeding Phase: Once the initial carbon source is nearly depleted (typically after 24-48 hours), start feeding a concentrated nutrient solution.

    • Feed Solution: A sterile solution of glucose (500 g/L) and yeast extract (100 g/L).

    • Feeding Rate: Start with a low feed rate (e.g., 0.5-1.0 g of glucose per liter per hour) and gradually increase it to maintain a low residual glucose concentration in the fermenter (e.g., < 5 g/L). The feed rate should be adjusted based on real-time monitoring of glucose levels and dissolved oxygen.

  • Fermentation Parameters: Maintain the same temperature, pH, and aeration conditions as in the batch fermentation. Adjust agitation to maintain DO above 30% as the cell density increases.

  • Duration: Continue the fed-batch operation for 168-240 hours, or until this compound production plateaus.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a multi-step process.

Protocol 4: this compound Extraction and Purification

  • Biomass Separation:

    • Separate the mycelial biomass from the fermentation broth by centrifugation (5,000-10,000 x g for 15-20 minutes) or microfiltration. This compound is an intracellular product, so the biomass should be retained.

  • Extraction:

    • Resuspend the cell pellet in an equal volume of a suitable organic solvent (e.g., ethyl acetate or acetone).

    • Homogenize the cell suspension using a high-speed blender or sonicator to disrupt the cells and facilitate extraction.

    • Stir the mixture for 2-4 hours at room temperature.

    • Separate the organic phase containing the extracted this compound from the cell debris by centrifugation or filtration.

    • Repeat the extraction process on the cell debris to maximize recovery.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification by Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and analyze them for the presence of this compound using TLC or HPLC.

    • Pool the fractions containing pure this compound and concentrate them to yield the final product.

Analytical Methods

Accurate quantification of this compound is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol 5: HPLC Quantification of this compound

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentration. The concentration in the samples can be determined by comparing the peak area to the standard curve.

Scale-Up Considerations

Scaling up from a laboratory bioreactor to an industrial fermenter requires maintaining geometric similarity and key process parameters.

Table 2: Key Parameters for Fermentation Scale-Up

ParameterLaboratory Scale (e.g., 5 L)Pilot/Industrial Scale (e.g., 500 L)Scale-Up Consideration
Inoculum Volume 5-10% (v/v)5-10% (v/v)Maintain the same percentage.
Tip Speed 1.5-2.5 m/s2.0-4.0 m/sMaintain similar tip speed to ensure comparable shear stress.
Power per Unit Volume (P/V) 0.5-1.5 kW/m³1.0-2.5 kW/m³Keep P/V constant for similar mixing and mass transfer.
Oxygen Transfer Rate (OTR) kLa (h⁻¹) of 50-150kLa (h⁻¹) of 100-300Maintain a constant kLa to ensure adequate oxygen supply.

Experimental Workflow and Logic

The overall process of scaling up this compound fermentation follows a logical progression from small-scale optimization to large-scale production.

Fermentation_Workflow cluster_0 Strain and Inoculum Development cluster_1 Fermentation Process cluster_2 Downstream and Analysis Strain_Maintenance S. rochei Strain Maintenance Spore_Suspension Spore Suspension Preparation Strain_Maintenance->Spore_Suspension Seed_Culture Seed Culture Development Spore_Suspension->Seed_Culture Media_Optimization Media Optimization (Shake Flask) Seed_Culture->Media_Optimization Batch_Fermentation Batch Fermentation (Lab Scale) Media_Optimization->Batch_Fermentation Fed_Batch_Development Fed-Batch Strategy Development Batch_Fermentation->Fed_Batch_Development Scale_Up Pilot/Industrial Scale Fermentation Fed_Batch_Development->Scale_Up Harvesting Harvesting and Biomass Separation Scale_Up->Harvesting Extraction This compound Extraction Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis QC and Analysis (HPLC) Purification->Analysis

Figure 2: this compound Fermentation Scale-Up Workflow

Conclusion

The protocols and guidelines presented in this document offer a comprehensive framework for the successful scale-up of this compound fermentation. By systematically optimizing each stage of the process, from inoculum development to downstream purification, researchers can significantly enhance the production of this promising natural product. It is important to note that these protocols should be considered as a starting point, and further process-specific optimization will be necessary to achieve maximal yields at an industrial scale.

Application Notes and Protocols: Techniques for Labeling Lankanolide for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankanolide, a macrolide natural product, holds potential for various therapeutic applications. Understanding its cellular uptake and intracellular localization is crucial for elucidating its mechanism of action and optimizing its delivery. This document provides detailed protocols for the fluorescent labeling of this compound and subsequent analysis of its cellular uptake using flow cytometry and confocal microscopy.

Fluorescent Labeling of this compound

To visualize and track this compound within cells, a fluorescent tag can be covalently attached. Given the polyhydroxylated nature of this compound, a suitable labeling strategy involves targeting one of its hydroxyl groups. 7-nitrobenzo-2-oxa-1,3-diazole (NBD) is a small, environmentally sensitive fluorophore that is well-suited for this purpose, as its fluorescence is quenched in aqueous environments and enhanced in hydrophobic environments, such as the cell membrane and intracellular compartments.

Labeling Strategy: Targeting Hydroxyl Groups with NBD-Cl

The chemical structure of this compound ((2R,3R,4R,5R,6R,7S,9S,10S,11R,12S,13R)-6,7,10,12-tetrahydroxy-2-((2S,3S)-3-hydroxybutan-2-yl)-3,5,7,9,11,13-hexamethyl-14-oxooxacyclotetradecan-4-yl acetate) reveals several secondary and tertiary hydroxyl groups that can be targeted for labeling. A one-pot labeling protocol using 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be employed for efficient fluorescent tagging.[1] This method is advantageous as it often does not require protection of other functional groups.

G This compound This compound (with -OH groups) Reaction Reaction Mixture This compound->Reaction NBD_Cl NBD-Cl (4-chloro-7-nitrobenzofurazan) NBD_Cl->Reaction Base Base (e.g., DMAP) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Purification Purification (HPLC) Reaction->Purification Crude Product NBD_this compound NBD-Lankanolide (Fluorescently Labeled) Purification->NBD_this compound Purified Product Characterization Characterization (MS, NMR) NBD_this compound->Characterization

Figure 1: Experimental workflow for fluorescent labeling of this compound.
Experimental Protocol: NBD-Lankanolide Synthesis

Materials:

  • This compound

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Argon or Nitrogen gas

  • Round bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add DMAP (1.2 equivalents) followed by the dropwise addition of a solution of NBD-Cl (1.5 equivalents) in anhydrous DMF. Finally, add TEA (2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (25°C) for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by reverse-phase HPLC. A C18 column with a gradient of acetonitrile in water is recommended.[2]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: 30-100% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at 470 nm (for NBD) and 210 nm (for this compound backbone)

  • Characterization: Collect the fractions containing the fluorescent product and confirm the structure and purity of NBD-Lankanolide using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[3]

Cellular Uptake Studies of NBD-Lankanolide

Once NBD-Lankanolide is synthesized and purified, its cellular uptake can be quantified and visualized using flow cytometry and confocal microscopy.

G cluster_flow Quantitative Analysis cluster_confocal Qualitative and Localization Analysis Cell_Seeding_F Seed Cells in Multi-well Plates Incubation_F Incubate with NBD-Lankanolide Cell_Seeding_F->Incubation_F Harvesting_F Harvest and Wash Cells Incubation_F->Harvesting_F Flow_Cytometry Analyze by Flow Cytometry Harvesting_F->Flow_Cytometry Data_Analysis_F Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Analysis_F Cell_Seeding_C Seed Cells on Coverslips Incubation_C Incubate with NBD-Lankanolide Cell_Seeding_C->Incubation_C Fixation_Staining Fix, Permeabilize, and Counterstain (optional) Incubation_C->Fixation_Staining Confocal_Microscopy Image by Confocal Microscopy Fixation_Staining->Confocal_Microscopy Image_Analysis_C Analyze Intracellular Localization Confocal_Microscopy->Image_Analysis_C

Figure 2: Workflow for cellular uptake studies of NBD-Lankanolide.
Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry allows for the rapid quantification of the fluorescent signal from thousands of individual cells, providing a robust measure of cellular uptake.

Experimental Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549) in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of NBD-Lankanolide (e.g., 1, 5, 10, 25, 50 µM) in fresh cell culture medium. Include a vehicle control (DMSO) and unstained cells as controls. Incubate for different time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Detachment: Detach the cells using trypsin-EDTA, then neutralize with complete medium.

  • Sample Preparation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of FACS buffer (PBS containing 1% FBS and 0.1% sodium azide).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation. Detect the NBD fluorescence in the appropriate channel (typically FITC or equivalent, ~530/30 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the live cell population based on forward and side scatter properties. Determine the mean fluorescence intensity (MFI) of the gated population for each condition.

Data Presentation:

Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)
11150 ± 15
14450 ± 35
1241200 ± 90
101800 ± 60
1042500 ± 200
10247500 ± 550
5013000 ± 250
5049000 ± 700
502425000 ± 1800

Table 1: Representative quantitative data of NBD-Lankanolide cellular uptake measured by flow cytometry. Values are presented as mean ± standard deviation.

Visualization of Intracellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images of fluorescently labeled cells, allowing for the determination of the subcellular localization of NBD-Lankanolide.[4]

Experimental Protocol:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with NBD-Lankanolide (e.g., 10 µM) in fresh cell culture medium and incubate for the desired time (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells three times with warm PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining with intracellular organelle markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining (Optional): To visualize the nucleus, stain with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. To visualize specific organelles, use appropriate fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Mounting: Wash the coverslips with PBS and mount them onto glass slides using an anti-fade mounting medium.

  • Confocal Imaging: Image the slides using a confocal laser scanning microscope.

    • Excitation/Emission: For NBD, use a 488 nm laser line for excitation and collect emission between 500-550 nm. For DAPI, use a 405 nm laser and collect emission between 420-480 nm.

    • Objective: 60x or 100x oil immersion objective.

    • Image Acquisition: Acquire z-stacks to obtain three-dimensional information about the intracellular distribution of NBD-Lankanolide.

  • Image Analysis: Analyze the images to determine the colocalization of NBD-Lankanolide with specific cellular compartments.

Potential Signaling Pathways Affected by this compound

Macrolides are known to modulate various cellular signaling pathways, often independent of their antimicrobial activity.[5][6] Based on the known effects of other macrolides, this compound may influence inflammatory and cell survival pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][7][8]

G cluster_mapk MAPK Signaling Pathway This compound This compound MEK MEK This compound->MEK Inhibition (?) RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression_M Gene Expression (Proliferation, Differentiation) AP1->Gene_Expression_M

Figure 3: Postulated effect of this compound on the MAPK signaling pathway.

G cluster_nfkb NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) TNFR TNF Receptor TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex NFkB_p50 p50 NFkB_p65 p65 Gene_Expression_N Gene Expression (Inflammation, Survival) NFkB_complex->Gene_Expression_N Translocates to Nucleus

Figure 4: Postulated effect of this compound on the NF-κB signaling pathway.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the fluorescent labeling of this compound and the subsequent investigation of its cellular uptake. By employing these techniques, researchers can gain valuable insights into the pharmacokinetics and pharmacodynamics of this promising natural product, which is essential for its further development as a therapeutic agent. The provided diagrams of potential signaling pathways offer a starting point for investigating the molecular mechanisms underlying the biological activities of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Lankanolide Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lankanolide fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound, a valuable macrolide antibiotic precursor. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges associated with low fermentation yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its fermentation yield often low?

A1: this compound is the aglycone core of lankamycin, a 14-membered macrolide antibiotic produced by the bacterium Streptomyces rochei. Its complex structure is assembled by a Type I polyketide synthase (PKS). Low fermentation yields are common for many secondary metabolites, including this compound, due to several factors:

  • Complex Biosynthetic Pathway: The production of this compound involves a large, multi-enzyme PKS system and numerous post-PKS modifications, offering many potential bottlenecks.

  • Tight Regulation: The expression of the this compound biosynthetic gene cluster (lkm) is tightly regulated by a complex network of signaling molecules and transcriptional regulators. The biosynthesis is often initiated in the late exponential or stationary phase of growth.

  • Precursor and Cofactor Limitation: The high demand for precursors like methylmalonyl-CoA and malonyl-CoA, as well as cofactors like NADPH, can exceed the central metabolic capacity of the cell.

  • Suboptimal Fermentation Conditions: Standard fermentation conditions may not be optimal for inducing the expression of the lkm gene cluster and supporting high-level production.

Q2: What are the primary strategies to improve this compound yield?

A2: The primary strategies for enhancing this compound production can be categorized into three main areas:

  • Metabolic and Genetic Engineering: This involves the targeted genetic modification of Streptomyces rochei to enhance the expression of the this compound biosynthetic pathway, increase precursor supply, and remove regulatory bottlenecks.

  • Fermentation Process Optimization: This focuses on refining the culture conditions, including medium composition, pH, temperature, and aeration, to create an environment conducive to high-yield this compound production.

  • Precursor Feeding: This strategy involves supplementing the fermentation medium with specific metabolic precursors to bypass potential bottlenecks in their endogenous biosynthesis.

Q3: How can I identify the rate-limiting step in my this compound fermentation?

A3: Identifying the specific bottleneck in your fermentation can be challenging but is crucial for targeted optimization. A metabolomics-driven approach can be highly effective. By analyzing the intracellular concentrations of pathway intermediates, you can identify points of accumulation, which suggest a downstream enzymatic step is rate-limiting. For instance, an accumulation of an early polyketide chain intermediate would point towards a specific PKS module or a tailoring enzyme as the bottleneck. In the absence of advanced analytical techniques, a systematic approach of overexpressing key pathway enzymes or feeding different precursors can empirically identify rate-limiting steps.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Production

This is a common issue, especially when working with new strains or fermentation conditions. The following troubleshooting steps can help identify and resolve the problem.

Possible Cause 1: Inappropriate Fermentation Medium or Culture Conditions

The composition of the fermentation medium and the physical parameters of the culture environment are critical for inducing secondary metabolism in Streptomyces rochei.

Solutions:

  • Optimize Medium Composition: A rich medium is often required for the initial growth phase, followed by a shift to a production medium that may have different nutrient compositions to trigger secondary metabolism.

  • Control pH and Temperature: The optimal pH and temperature for this compound production may differ from those for biomass growth. It is crucial to monitor and control these parameters throughout the fermentation.

Experimental Protocol: Flask Fermentation of Streptomyces rochei

This protocol provides a starting point for the flask-level fermentation of Streptomyces rochei for the production of antimicrobial metabolites, including this compound.

  • Seed Culture Preparation:

    • Inoculate a 500-mL flask containing 100 mL of seed medium with a frozen seed suspension of Streptomyces rochei.

    • Seed Medium Composition (g/L): Yeast extract 5.0, NZ-Amine type A 5.0, Dextrin 20.0, Glucose 10.0, CaCO₃ 1.0.

    • Incubate at 32°C for 48 hours on a rotary shaker at 210 rpm.

  • Production Culture:

    • Inoculate a 250-mL flask containing 50 mL of production medium with 5 mL of the seed culture.

    • Production Medium Composition (g/L): Soyabean meal 10.0, Glucose 10.0, CaCO₃ 1.0, K₂HPO₄ 1.0. The medium should be prepared with a 50:50 mixture of distilled water and aged natural seawater, with the pH adjusted to 7.0.[1]

    • Incubate for up to 120 hours at 30°C on a rotary shaker at 110 rpm.[1]

    • Monitor this compound production at regular intervals (e.g., every 24 hours) starting from 48 hours post-inoculation.

Possible Cause 2: Repression of the this compound Biosynthetic Gene Cluster

The lkm gene cluster is subject to complex regulation, and its expression can be silenced under certain conditions.

Solutions:

  • Overexpress Pathway-Specific Activators: Many secondary metabolite gene clusters are controlled by pathway-specific positive regulators. Identifying and overexpressing these regulators can significantly enhance the transcription of the entire gene cluster.

  • Knockout Pathway-Specific Repressors: Conversely, deleting genes that encode for repressor proteins can de-repress the gene cluster and lead to increased production.

Quantitative Data on Yield Improvement by Regulator Manipulation (Analogous Systems)

While specific quantitative data for this compound is limited in publicly available literature, studies on other Streptomyces secondary metabolites demonstrate the potential of this approach.

Secondary MetaboliteHost StrainGenetic ModificationFold Increase in Yield
C-1027S. globisporusOverexpression of activator sgcR12-3 fold
FredericamycinS. griseusOverexpression of activator fdmR1Significant increase
PlatensimycinS. platensisDeletion of repressor ptmR1Significant increase

This table presents data from analogous systems to illustrate the potential impact of regulatory gene manipulation.

Experimental Workflow: Overexpression of a Pathway-Specific Activator

cluster_0 Plasmid Construction cluster_1 Strain Engineering cluster_2 Fermentation and Analysis Identify Activator Identify putative activator gene (e.g., LAL-family regulator) in the lkm cluster Amplify Gene Amplify activator gene using PCR Identify Activator->Amplify Gene Ligate Ligate the activator gene into the expression vector under the control of a strong constitutive promoter (e.g., ermE*p) Amplify Gene->Ligate Cloning Vector Select a suitable Streptomyces expression vector (e.g., pSET152-based) Cloning Vector->Ligate Transform E. coli Transform the recombinant plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) Ligate->Transform E. coli Conjugation Perform intergeneric conjugation between the E. coli donor strain and Streptomyces rochei Transform E. coli->Conjugation Select Exconjugants Select for S. rochei exconjugants containing the expression vector Conjugation->Select Exconjugants Verify Integration Verify the integration of the expression cassette into the S. rochei genome via PCR Select Exconjugants->Verify Integration Ferment Ferment the engineered strain and the wild-type control Verify Integration->Ferment Extract and Analyze Extract this compound and analyze the yield using HPLC or LC-MS Ferment->Extract and Analyze Compare Yields Compare the this compound yield of the engineered strain to the wild-type control Extract and Analyze->Compare Yields

Caption: Workflow for overexpressing a pathway-specific activator to enhance this compound production.

Issue 2: Moderate this compound Yield with Potential for Improvement

In cases where this compound is produced but at suboptimal levels, the following strategies can be employed to boost the yield.

Possible Cause 1: Limited Precursor Supply

The biosynthesis of the this compound polyketide backbone requires a significant supply of methylmalonyl-CoA and malonyl-CoA. The endogenous pools of these precursors can become a limiting factor.

Solution: Precursor Feeding

Supplementing the fermentation medium with precursors that can be readily converted into the required building blocks can significantly increase the final product yield.

Potential Precursors for this compound Biosynthesis:

  • Propionate: Can be converted to propionyl-CoA and subsequently to methylmalonyl-CoA.

  • Valine and Isoleucine: These branched-chain amino acids can be catabolized to furnish precursors for methylmalonyl-CoA.

  • Glycerol: Can serve as a good carbon source that can be channeled into both primary and secondary metabolism.

Experimental Protocol: Precursor Feeding

  • Prepare the production medium as described in the previous section.

  • Prepare sterile stock solutions of the chosen precursor (e.g., sodium propionate, valine, or glycerol).

  • Add the precursor to the production culture at the time of inoculation or at a specific time point during the fermentation (e.g., at the onset of the stationary phase).

  • Test a range of precursor concentrations to determine the optimal level, as high concentrations can be toxic to the cells.

  • Include a control fermentation without the added precursor for comparison.

  • Monitor this compound production and cell growth to assess the effect of the precursor.

Possible Cause 2: Inefficient Enzymatic Step in the Biosynthetic Pathway

One or more enzymes in the this compound biosynthetic pathway may have low catalytic efficiency, creating a bottleneck.

Solution: Overexpression of Bottleneck Enzymes

Identifying and overexpressing the gene encoding the rate-limiting enzyme can increase the metabolic flux through the pathway.

Identifying Potential Bottleneck Enzymes:

  • Cytochrome P450 Monooxygenases: These enzymes often catalyze slow reactions and can be rate-limiting. In the lankamycin pathway, LkmK and LkmF are P450 monooxygenases.[1]

  • Glycosyltransferases: The attachment of sugar moieties can also be a bottleneck. LkmL and LkmI are glycosyltransferases in the lankamycin pathway.[1]

  • Polyketide Synthase (PKS) Modules: Specific modules within the PKS may have lower efficiency.

This compound Biosynthetic Pathway Overview

Lankanolide_Biosynthesis Primary Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Precursors Precursors (Malonyl-CoA, Methylmalonyl-CoA) Primary Metabolism->Precursors PKS This compound PKS (lkm Gene Cluster) Precursors->PKS Polyketide Chain Linear Polyketide Chain PKS->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization Lankanolide_Aglycone This compound (Aglycone) Cyclization->Lankanolide_Aglycone Hydroxylation Hydroxylation (e.g., LkmK, LkmF) Lankanolide_Aglycone->Hydroxylation Lankamycin Lankamycin (Glycosylated) Glycosylation Glycosylation (e.g., LkmL, LkmI) Hydroxylation->Glycosylation Glycosylation->Lankamycin

Caption: Simplified overview of the this compound biosynthetic pathway.

Disclaimer

The information provided in this technical support center is intended for guidance and informational purposes only. The specific outcomes of the described experiments may vary depending on the specific Streptomyces rochei strain, laboratory conditions, and other experimental variables. It is recommended to consult the primary scientific literature for more detailed information and to optimize these protocols for your specific research needs.

References

Technical Support Center: Purification of Lankanolide from Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Lankanolide from fermentation cultures. Due to the limited publicly available information specific to this compound, this guide draws upon established principles of natural product and macrolide antibiotic purification.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from the fermentation broth?

A1: The initial recovery of this compound, an extracellular product, involves separating the microbial cells and large solid particles from the culture supernatant. This is typically achieved through centrifugation or filtration. Following clarification, solvent extraction using a water-immiscible organic solvent like ethyl acetate is a common subsequent step to partition this compound from the aqueous phase.

Q2: What are the common chromatographic techniques used for this compound purification?

A2: Following initial extraction and concentration, a multi-step chromatographic approach is generally employed to achieve high purity. This may include:

  • Adsorption Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their polarity.

  • Size-Exclusion Chromatography (SEC): Employing resins like Sephadex LH-20 to separate molecules based on their size. This has been reported for the separation of Lankamycin and its derivatives.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for final polishing, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Q3: How can I monitor the presence and purity of this compound during purification?

A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) are essential for tracking this compound.[1][2] LC-MS/MS offers high sensitivity and selectivity for quantification and identification, even in complex matrices.[1][2] Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool to monitor the progress of purification.

Q4: What are the potential stability issues for this compound during purification?

A4: Macrolide antibiotics can be susceptible to degradation under certain conditions. Key factors to consider for this compound are:

  • pH: Macrolides can be unstable at acidic or alkaline pH. It is crucial to control the pH during extraction and chromatography.

  • Temperature: Elevated temperatures can lead to degradation.[3] Evaporation of solvents should be performed under reduced pressure at low temperatures.

  • Oxidation: Exposure to oxidative conditions can potentially degrade the molecule.[3]

  • Enzymatic Degradation: Residual enzymes from the fermentation broth could potentially degrade this compound.

Troubleshooting Guide

Encountering problems during purification is common. The following table outlines potential issues, their likely causes, and suggested solutions, based on general principles of natural product purification.[4][5]

Problem Possible Causes Recommended Solutions
Low yield of this compound in the initial extract - Incomplete cell lysis (if this compound is partially intracellular).- Inefficient extraction by the chosen solvent.- Degradation of this compound during extraction.- Suboptimal harvest time from the fermentation.[4]- Optimize cell disruption methods if necessary.- Test different extraction solvents or solvent mixtures.- Ensure mild extraction conditions (e.g., low temperature, neutral pH).- Determine the optimal harvest time for maximal this compound production.
Poor separation during column chromatography - Inappropriate stationary or mobile phase.- Column overloading.- Presence of interfering compounds.- Screen different chromatographic conditions (e.g., normal phase, reversed-phase, different solvent systems).- Reduce the sample load on the column.- Incorporate a pre-purification step to remove highly polar or non-polar impurities.
Presence of multiple, closely eluting peaks in HPLC - Isomers or closely related analogues of this compound.- On-column degradation.- Optimize HPLC method (e.g., gradient, temperature, different column chemistry).- Check the stability of the sample in the mobile phase.
Loss of this compound during solvent evaporation - Degradation due to excessive heat.- Co-evaporation with the solvent.- Use a rotary evaporator under high vacuum and low temperature.- Consider alternative concentration methods like lyophilization if the compound is unstable in solution.
Inconsistent purity results - Variability in fermentation batches.- Inconsistent purification protocol execution.- Degradation of purified sample during storage.- Standardize the fermentation and purification protocols.- Ensure consistent quality of solvents and reagents.- Store purified this compound under optimal conditions (e.g., low temperature, protected from light, under inert gas).

Data Presentation

To effectively evaluate and optimize the purification process, it is crucial to maintain a detailed record of quantitative data at each step. The following table provides a hypothetical example of how to track recovery and purity.

Purification Step Total Volume (mL) This compound Concentration (mg/mL) Total this compound (mg) Purity (%) Step Recovery (%) Overall Recovery (%)
Clarified Culture Supernatant50000.052505-100
Ethyl Acetate Extract5000.45225309090
Silica Gel Chromatography Pool503.6180758072
Sephadex LH-20 Chromatography Pool207.65153908561.2
Preparative RP-HPLC527.54137.7>989055.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

General Workflow for this compound Purification

The following is a generalized experimental workflow based on common practices for macrolide purification. Optimization will be required for specific experimental conditions.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product Fermentation Streptomyces rochei Culture Centrifugation Centrifugation/Filtration to remove biomass Fermentation->Centrifugation Harvest SolventExtraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Organic Phase SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) SilicaGel->SEC Partially Purified Fractions PrepHPLC Preparative RP-HPLC SEC->PrepHPLC Enriched Fractions PurityAnalysis Purity & Identity Confirmation (HPLC-MS, NMR) PrepHPLC->PurityAnalysis Purified Fractions Purethis compound Pure this compound PurityAnalysis->Purethis compound

A generalized workflow for the purification of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues during the purification process.

troubleshooting_logic Start Problem Encountered CheckYield Is the overall yield low? Start->CheckYield CheckPurity Is the purity low? CheckYield->CheckPurity No OptimizeExtraction Optimize Extraction - Solvent choice - pH, Temperature CheckYield->OptimizeExtraction Yes OptimizeChromatography Optimize Chromatography - Different stationary/mobile phases - Gradient optimization CheckPurity->OptimizeChromatography Yes Solution Problem Resolved CheckPurity->Solution No CheckDegradation Investigate Degradation - Stability studies - Milder conditions OptimizeExtraction->CheckDegradation CheckDegradation->Solution AddPurificationStep Consider Additional Purification Step OptimizeChromatography->AddPurificationStep AddPurificationStep->Solution

A decision tree for troubleshooting this compound purification.

References

Technical Support Center: Optimization of Lankanolide Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of lankanolide from biomass, primarily Streptomyces rochei.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a macrolide antibiotic. Its chemical formula is C25H46O9 and it has a molecular weight of approximately 490.6 g/mol [1]. Understanding its chemical and physical properties is crucial for optimizing extraction and purification protocols.

Q2: Which solvent is most effective for extracting this compound from Streptomyces rochei biomass?

A2: Ethyl acetate is a commonly used and effective solvent for the extraction of this compound and related macrolides from the supernatant of Streptomyces rochei cultures[2]. The selection of a solvent is generally based on the polarity and nature of the target phytochemical constituents[3]. For macrolides, which can be amphiphilic, polar organic solvents are often a good choice[4].

Q3: What are the optimal fermentation conditions for this compound production in Streptomyces?

A3: The production of secondary metabolites like this compound is highly influenced by environmental and nutritional factors. Optimal conditions generally include a specific pH, temperature, and composition of the culture medium. For many Streptomyces species, a neutral to slightly alkaline pH (around 7.0-8.0), a temperature of 28-37°C, and specific carbon and nitrogen sources in the fermentation medium are crucial for maximizing antibiotic production[5]. It is recommended to optimize these parameters for your specific Streptomyces strain.

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for the identification and quantification of macrolides like this compound in complex biological samples[6][7]. This technique offers high specificity and allows for accurate measurements even at low concentrations[8][9].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound yield Suboptimal fermentation conditions.Optimize culture parameters such as pH, temperature, aeration, and incubation time. For Streptomyces, production of secondary metabolites is often maximal after a specific growth phase[5].
Inappropriate carbon or nitrogen source in the culture medium.Experiment with different carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone) sources to enhance this compound production[10].
Inefficient extraction solvent.While ethyl acetate is commonly used, consider testing other organic solvents of varying polarities. A mixture of solvents can sometimes improve extraction efficiency[3][11].
Presence of many impurities in the crude extract Extraction of a wide range of cellular components.Employ a multi-step purification process. After initial solvent extraction, use techniques like silica gel chromatography or Sephadex LH-20 chromatography for further purification[2].
Co-extraction of pigments and other colored compounds.Some solvent choices, like chloroform, may extract a high level of impurities and pigments. Consider a solvent system that is more selective for macrolides[11].
Degradation of this compound during extraction/purification Exposure to unfavorable pH or temperature.Macrolides can be sensitive to acidic or alkaline conditions and high temperatures. Maintain a neutral pH and use moderate temperatures during extraction and solvent evaporation.
Enzymatic degradation.Ensure that the biomass is separated from the culture supernatant promptly after fermentation to minimize enzymatic activity.
Difficulty in separating this compound from related compounds Similar physicochemical properties of this compound and its derivatives.Utilize high-resolution chromatographic techniques. Successive chromatography steps with different solvent systems may be necessary to achieve high purity. Preparative HPLC can also be employed for final purification[10].
Inconsistent results between batches Variability in fermentation conditions.Standardize the fermentation protocol, including inoculum preparation, media composition, and all physical parameters to ensure reproducibility[12].
Incomplete solvent evaporation leading to residual solvent in the final product.Ensure complete removal of the extraction solvent under reduced pressure at a controlled temperature to avoid degradation.

Quantitative Data

The following table summarizes reported yields for lankamycin (a glycosylated form of this compound) and its derivatives from Streptomyces rochei, which can serve as a benchmark for extraction optimization.

Compound Producing Strain Yield (mg/liter) Citation
LankamycinS. rochei 51252 (parent strain)2.0[2]
8-deoxylankamycinS. rochei KK01 (Δorf26)1.2[2]
15-deoxylankamycinS. rochei KA26 (Δorf37)0.7[2]
8,15-dideoxylankamycinS. rochei KA26 (Δorf37)0.2[2]

Experimental Protocols

Fermentation of Streptomyces rochei

This protocol is based on methodologies for antibiotic production in Streptomyces species.

  • Inoculum Preparation:

    • Grow S. rochei on a suitable agar medium (e.g., ISP2 medium) to obtain a sporulated culture.

    • Inoculate a seed culture medium (e.g., YM liquid medium) with spores or mycelia from the agar plate.

    • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker[2].

  • Production Culture:

    • Transfer the seed culture (typically 1-10% v/v) to the production medium in a larger flask.

    • Incubate the production culture at 28-30°C for 5-10 days on a rotary shaker. The optimal incubation time should be determined experimentally by monitoring antibiotic production over time[5].

Extraction of this compound

This protocol is adapted from the extraction of lankamycin from S. rochei[2].

  • After incubation, centrifuge the culture broth to separate the supernatant from the mycelial biomass.

  • Extract the supernatant twice with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

  • Combine the organic phases (ethyl acetate layers).

  • Dry the combined organic phase with anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Purification of this compound

This multi-step purification protocol is based on methods for lankamycin and other secondary metabolites[2][10][13].

  • Sephadex LH-20 Chromatography:

    • Dissolve the crude extract in a small volume of methanol.

    • Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions. This compound and its derivatives are expected to elute in specific fractions based on their molecular weight.

  • Silica Gel Chromatography:

    • Pool the fractions containing this compound from the Sephadex LH-20 chromatography and concentrate them.

    • Apply the concentrated sample to a silica gel column.

    • Elute the column with a gradient of solvents, such as chloroform-methanol or toluene-ethyl acetate, starting with a less polar mixture and gradually increasing the polarity[2].

    • Collect fractions and monitor them for the presence of this compound using an appropriate analytical method (e.g., TLC or HPLC).

  • Final Purification (Optional):

    • For very high purity, fractions containing this compound can be further purified using semi-preparative HPLC[13].

Visualizations

Lankanolide_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of S. rochei Incubation Incubation (28-30°C, 5-10 days) Inoculation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Culture Broth Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Drying_Concentration Drying & Concentration Solvent_Extraction->Drying_Concentration Sephadex Sephadex LH-20 Chromatography Drying_Concentration->Sephadex Crude Extract Silica_Gel Silica Gel Chromatography Sephadex->Silica_Gel HPLC Preparative HPLC (Optional) Silica_Gel->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic Start Low/No this compound Yield Check_Fermentation Review Fermentation Parameters (pH, Temp, etc.) Start->Check_Fermentation Check_Media Analyze Culture Medium Composition Start->Check_Media Check_Extraction Evaluate Extraction Solvent & Method Start->Check_Extraction Optimize_Conditions Optimize Fermentation Conditions Check_Fermentation->Optimize_Conditions Suboptimal Optimize_Media Test Alternative C & N Sources Check_Media->Optimize_Media Inappropriate Optimize_Extraction Test Different Solvents/Methods Check_Extraction->Optimize_Extraction Inefficient

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting Lankanolide peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of lankanolide.

Troubleshooting Guide: this compound Peak Tailing

Q1: Why is my this compound peak tailing in my HPLC chromatogram?

Peak tailing for this compound in reversed-phase HPLC can stem from two main sources: secondary chemical interactions with the stationary phase and physical issues within the HPLC system.

  • Chemical Interactions: this compound is a large, neutral macrolide molecule with multiple hydroxyl (-OH) groups. These hydroxyl groups can form hydrogen bonds with the acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases (like C18 or C8). This secondary interaction can cause some this compound molecules to be retained longer than others, leading to a "tailing" effect on the peak.

  • Physical Problems: Issues such as a void at the column inlet, poorly packed column bed, or excessive extra-column volume (e.g., overly long tubing) can also cause peak tailing. These physical problems typically affect all peaks in the chromatogram, not just the this compound peak.

Q2: How can I identify the cause of my this compound peak tailing?

To diagnose the root cause, consider the following:

  • Inspect All Peaks: If all peaks in your chromatogram exhibit tailing, the issue is likely physical. Check your column for voids, ensure all fittings are secure and appropriate, and minimize the length of your tubing.

  • Analyte-Specific Tailing: If only the this compound peak (or other polar, neutral compounds) is tailing, the cause is likely a chemical interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in chromatography?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Peak asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak.

Q2: Will adjusting the mobile phase pH help reduce this compound peak tailing?

Since this compound is a neutral molecule without strongly acidic or basic functional groups, its own structure is not significantly affected by pH changes within the typical HPLC operating range. However, adjusting the mobile phase pH can influence the ionization state of the silica stationary phase. At a lower pH (e.g., 3-4), the silanol groups are protonated (Si-OH), reducing their ability to act as hydrogen bond acceptors and thereby minimizing the secondary interaction with this compound's hydroxyl groups.

Q3: Are there specific column types that are better for analyzing this compound?

Yes, using a modern, high-purity, end-capped C18 or C8 column is highly recommended. End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert compound (like trimethylsilane). This "shields" the silanols and significantly reduces the potential for secondary interactions that cause peak tailing.

Q4: Can the concentration of my this compound sample affect peak shape?

Yes, injecting too concentrated a sample can lead to column overload, which can manifest as peak fronting or tailing. If you suspect column overload, try diluting your sample and re-injecting. If the peak shape improves, this was likely the contributing factor.

Q5: How does temperature affect this compound peak shape?

Increasing the column temperature can improve peak shape for several reasons. It lowers the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. Additionally, it can reduce the strength of hydrogen bonding interactions between this compound and the stationary phase. However, excessively high temperatures can degrade the column or the analyte. A typical starting point for optimization is 30-40°C.

Data Presentation

The following table summarizes the effect of mobile phase composition and temperature on the peak asymmetry of macrolide antibiotics similar to this compound. This data can be used as a guide for method development.

Mobile Phase CompositionTemperature (°C)Peak Asymmetry (As)Reference
50% Acetonitrile in water301.8[1]
50% Acetonitrile in water401.5[1]
50% Acetonitrile in water501.2[1]
50% Acetonitrile in water601.1[1]
40% Methanol in water302.1[1]
40% Methanol in water401.7[1]
40% Methanol in water501.4[1]
40% Methanol in water601.2[1]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.

  • Column: End-capped C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 30% B.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (30% acetonitrile in water).

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 physical_issue Likely a Physical Issue q1->physical_issue Yes chemical_issue Likely a Chemical Interaction q1->chemical_issue No a1_yes Yes a1_no No check_system Check for: - Column void - Bad fittings - Excessive tubing length physical_issue->check_system optimize_method Optimize Chromatographic Method chemical_issue->optimize_method remedy_physical Replace column, remake fittings, or shorten tubing check_system->remedy_physical end Symmetrical Peak Achieved remedy_physical->end q2 Is an end-capped column being used? optimize_method->q2 use_endcapped Switch to an end-capped C18 or C8 column q2->use_endcapped No adjust_ph Lower mobile phase pH to ~3-4 with 0.1% formic acid q2->adjust_ph Yes a2_no No a2_yes Yes use_endcapped->end increase_temp Increase column temperature to 35-45°C adjust_ph->increase_temp dilute_sample Dilute sample to check for column overload increase_temp->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical_Interaction cluster_silica Silica Surface cluster_this compound This compound Molecule silanol Si-OH (Acidic Silanol Group) hydroxyl -OH (Hydroxyl Group) interaction Hydrogen Bonding (Secondary Interaction) hydroxyl->interaction H-bond donor/acceptor interaction->silanol H-bond acceptor

Caption: this compound interaction with the silica stationary phase.

References

Minimizing degradation of Lankanolide during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lankanolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental workup. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the isolation and purification of this macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during workup?

A1: this compound, like many macrolides, is susceptible to degradation under various conditions. The primary factors to control during workup are:

  • pH: this compound is sensitive to both acidic and alkaline conditions, which can catalyze hydrolysis of the lactone ring and other functional groups. Maintaining a near-neutral pH is crucial.

  • Temperature: Elevated temperatures can accelerate degradation reactions. All steps of the workup should ideally be performed at reduced temperatures (e.g., 4°C) unless otherwise specified.

  • Light: Exposure to UV light can potentially lead to photodegradation. It is advisable to protect this compound-containing solutions from direct light by using amber-colored glassware or by working in a dimly lit environment.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of sensitive functional groups within the this compound structure.

Q2: What is the recommended pH range for handling this compound solutions?

Q3: Are there any specific solvents that should be avoided during the extraction and purification of this compound?

A3: Protic solvents, especially under non-neutral pH conditions, can participate in solvolysis reactions. While alcohols like methanol and ethanol are often used in chromatography, prolonged exposure should be minimized. Chlorinated solvents may contain traces of acidic impurities that can promote degradation. It is recommended to use high-purity, freshly opened solvents whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of this compound.

Issue 1: Low Yield of this compound After Extraction from Fermentation Broth
Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure the chosen cell disruption method (e.g., sonication, homogenization) is effective for Streptomyces rochei. Verify cell lysis under a microscope.
Inefficient extraction solvent This compound is a relatively nonpolar molecule. Ensure the use of an appropriate organic solvent for extraction, such as ethyl acetate or chloroform. Perform multiple extractions to ensure complete recovery from the aqueous phase.
Degradation during extraction Maintain a low temperature (4°C) during the entire extraction process. Buffer the fermentation broth to a neutral pH before adding the organic solvent.
Emulsion formation Centrifuge the mixture at a higher speed or for a longer duration. The addition of a small amount of a demulsifying agent or brine can also help break the emulsion.
Issue 2: Presence of Multiple Degradation Products in HPLC Analysis
Possible Cause Troubleshooting Step
pH instability Ensure all aqueous solutions and mobile phases are buffered to a pH between 6.0 and 7.5.
Thermal degradation Keep all samples, extracts, and fractions at 4°C or on ice. Avoid leaving samples at room temperature for extended periods.
Photodegradation Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient light.
Contaminated solvents or reagents Use high-purity (HPLC grade) solvents and freshly prepared buffers.
Issue 3: Difficulty in Crystallizing Purified this compound
Possible Cause Troubleshooting Step
Presence of impurities Re-purify the this compound sample using a different chromatographic technique or a gradient with a shallower slope to improve resolution.
Incorrect solvent system Experiment with various solvent/anti-solvent systems for crystallization. Common systems for macrolides include ethyl acetate/hexane, acetone/water, and methanol/water.
Supersaturation issues Try slow evaporation of the solvent, or slow cooling of a saturated solution to induce crystallization. Seeding with a previously obtained crystal can also be effective.
Amorphous solid formation If an oil or amorphous solid is obtained, try dissolving it in a minimal amount of a good solvent and adding an anti-solvent dropwise while stirring vigorously.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces rochei Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes at 4°C to separate the mycelia from the supernatant.

  • Mycelial Extraction:

    • Resuspend the mycelial pellet in an equal volume of acetone and stir for 4 hours at room temperature.

    • Filter the mixture to remove the mycelial debris.

    • Concentrate the acetone extract under reduced pressure to remove the acetone.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 7.0 with 1M HCl or 1M NaOH.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine the aqueous extract from the mycelia with the ethyl acetate extracts from the supernatant. Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating HPLC method is crucial for monitoring the integrity of this compound throughout the workup process.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (buffered to pH 7.0 with a phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

This method should be validated to ensure it can separate this compound from its potential degradation products and process impurities.[2][3][4][5]

Visualizations

Lankanolide_Workup_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces rochei Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Mycelia_Extraction Mycelial Extraction (Acetone) Mycelia->Mycelia_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate, pH 7) Supernatant->Supernatant_Extraction Crude_Extract Crude this compound Extract Mycelia_Extraction->Crude_Extract Supernatant_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Reverse-Phase HPLC Silica_Gel->HPLC Crystallization Crystallization HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

Lankanolide_Degradation_Pathways This compound This compound Acid_Degradation Acid-Catalyzed Hydrolysis Products This compound->Acid_Degradation Low pH Base_Degradation Base-Catalyzed Hydrolysis Products This compound->Base_Degradation High pH Oxidative_Degradation Oxidative Degradation Products This compound->Oxidative_Degradation Oxidizing Agents Photo_Degradation Photodegradation Products This compound->Photo_Degradation UV Light

Caption: Potential degradation pathways of this compound.

Troubleshooting_Logic Start Low Purity or Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Stability Assess Sample Stability Start->Check_Stability Extraction_Issue Extraction Inefficient? Check_Extraction->Extraction_Issue Purification_Issue Purification Ineffective? Check_Purification->Purification_Issue Stability_Issue Degradation Observed? Check_Stability->Stability_Issue Adjust_Solvent Optimize Extraction Solvent Extraction_Issue->Adjust_Solvent Yes Check_pH_Temp Control pH and Temperature during Extraction Extraction_Issue->Check_pH_Temp Yes Optimize_Chroma Optimize Chromatography (Column, Mobile Phase) Purification_Issue->Optimize_Chroma Yes Check_Loading Check Sample Loading Purification_Issue->Check_Loading Yes Control_pH Buffer all solutions (pH 6.0-7.5) Stability_Issue->Control_pH Yes Control_Temp Maintain low temperature (4°C) Stability_Issue->Control_Temp Yes Protect_Light Protect from light Stability_Issue->Protect_Light Yes

Caption: Troubleshooting decision tree for this compound workup.

References

Technical Support Center: Strategies to Increase Lankanolide Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance lankanolide production in Streptomyces.

Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments, offering potential causes and solutions.

IssuePotential CausesRecommended Solutions
Low or No this compound Production - Inappropriate fermentation medium composition (carbon/nitrogen imbalance).- Suboptimal fermentation conditions (pH, temperature, aeration).- Silent or poorly expressed this compound biosynthetic gene cluster (BGC).- Inoculum of poor quality or insufficient quantity.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Starch and soybean meal are often effective for Streptomyces.[1]- Condition Optimization: Test a range of pH (typically 6.0-8.0) and temperatures (around 28-30°C). Ensure adequate aeration by adjusting shaker speed or using baffled flasks.[1][2]- Activate Silent BGCs: Overexpress pathway-specific positive regulators or inactivate repressors.[3]- Inoculum Development: Use a fresh, actively growing seed culture. Optimize inoculum size, typically 2-10% (v/v).[4]
Inconsistent this compound Yields - Variability in seed culture preparation.- Inconsistent quality of raw materials in the fermentation medium.- Fluctuation in fermentation parameters (temperature, pH).- Genetic instability of the production strain.- Standardize Inoculum: Develop a standardized protocol for seed culture preparation, including age and cell density.- Quality Control of Media: Use high-quality, consistent sources for all media components.- Monitor and Control Fermentation: Utilize bioreactors with automated control of pH, temperature, and dissolved oxygen.- Strain Maintenance: Maintain cryopreserved stocks of the high-producing strain and minimize the number of subcultures.
Accumulation of Undesired Byproducts - Metabolic flux diverted to competing pathways.- Precursor limitations leading to the formation of shunt products.- Degradation of this compound after production.- Metabolic Engineering: Block competing pathways through gene knockouts. Overexpress genes in the this compound pathway to channel precursors.- Precursor Feeding: Supplement the medium with specific precursors of the this compound backbone.- Harvest Time Optimization: Determine the optimal harvest time to minimize product degradation.
Poor Cell Growth - Nutrient-limiting medium.- Presence of inhibitory substances in the medium.- Unfavorable fermentation conditions.- Media Enrichment: Supplement the medium with essential nutrients, vitamins, or trace elements.- Detoxify Medium: If using complex media, consider pretreatment to remove potential inhibitors.- Optimize Growth Conditions: First, optimize conditions for biomass production before optimizing for this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most effective metabolic engineering strategies to increase this compound production?

A1: Several metabolic engineering strategies have proven effective for increasing the production of macrolide antibiotics like this compound in Streptomyces. These include:

  • Overexpression of Pathway-Specific Activator Genes: Many antibiotic biosynthetic gene clusters are controlled by positive regulatory genes. Overexpressing these activators can significantly enhance the transcription of the entire pathway, leading to higher yields.[3][5]

  • Enhancing Precursor Supply: The biosynthesis of this compound depends on the availability of specific precursors from primary metabolism. Engineering central carbon and nitrogen metabolism to increase the pool of these precursors can boost production.

  • Heterologous Expression: If the native Streptomyces strain is difficult to manipulate or has low productivity, the entire this compound biosynthetic gene cluster can be expressed in a well-characterized, high-producing heterologous host like Streptomyces coelicolor or Streptomyces lividans.[5]

  • Efflux Pump Engineering: Overexpressing efflux pumps responsible for exporting the antibiotic out of the cell can prevent feedback inhibition and toxicity, thereby increasing production.

Quantitative Data on Macrolide Production Enhancement in Streptomyces

StrategyTarget MacrolideHost StrainFold/Percent Increase
Overexpression of efflux gene tlrCTylosinStreptomyces xinghaiensis18% increase
Combinatorial overexpression of tlrC, metKcs, adoKcs-metFcs, and tylRTylosinStreptomyces xinghaiensis23% increase
Co-expression of adpA, metK, and VHbSCandicidin DStreptomyces sp. FR-008Significant increase
Fermentation media optimization (RSM)AntibioticStreptomyces monomycini24.30% increase[1]
Fermentation condition optimization (RSM)Chrysomycin AStreptomyces sp. 891-B660% increase[2]
Fermentation condition optimization (RSM)GougerotinStreptomyces noursei3-fold increase[4]

Q2: How can I optimize the fermentation medium for enhanced this compound production?

A2: Fermentation medium optimization is a critical step to increase this compound yield. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT) Analysis: Start by varying one component of the medium at a time (e.g., carbon source, nitrogen source, phosphate concentration) to identify the key factors influencing production.

  • Statistical Optimization: Employ statistical methods like Plackett-Burman design to screen for the most significant factors, followed by Response Surface Methodology (RSM) to determine the optimal concentrations and interactions of these factors.[1][6]

  • Carbon and Nitrogen Sources: Streptomyces species often respond well to complex carbon sources like starch and nitrogen sources like soybean meal or yeast extract.[1] The optimal carbon-to-nitrogen ratio should be determined experimentally.

  • Trace Elements: Don't overlook the importance of trace elements, which can act as cofactors for enzymes in the biosynthetic pathway.

Q3: Can precursor feeding increase this compound yield, and what precursors should I use?

A3: Yes, precursor feeding can be a highly effective strategy. The this compound backbone is a polyketide, synthesized from precursors derived from fatty acid metabolism. The primary building blocks are propionyl-CoA and methylmalonyl-CoA. Therefore, supplementing the fermentation medium with compounds that can be readily converted to these precursors can increase this compound production. Potential precursors to test include:

  • Propionate

  • Valine or Isoleucine (which can be degraded to propionyl-CoA)

  • Methyl oleate

The optimal concentration and feeding time should be determined empirically to avoid toxicity and maximize incorporation.

Experimental Protocols

Detailed Methodology for Fermentation Media Optimization using Response Surface Methodology (RSM)

This protocol outlines a general approach. Specific concentrations should be adapted based on preliminary experiments.

  • Initial Screening (Plackett-Burman Design):

    • Identify 8-12 potential medium components (e.g., glucose, starch, soybean meal, yeast extract, K2HPO4, MgSO4, NaCl, CaCO3).

    • For each component, define a high (+) and a low (-) concentration.

    • Set up a series of experiments (typically 12-20 runs for this number of factors) where the concentration of each component is varied between the high and low levels according to the Plackett-Burman design matrix.

    • Run the fermentations under standard conditions and measure the this compound titer for each run.

    • Analyze the results to identify the 3-4 components that have the most significant positive effect on this compound production.[1]

  • Optimization (Box-Behnken Design):

    • For the significant factors identified in the screening phase, define three levels of concentration: low (-1), medium (0), and high (+1).

    • Use a Box-Behnken design to create a set of experiments (typically 15-30 runs) that explore the effects of these factors and their interactions.

    • Perform the fermentations and measure the this compound yield.

    • Use statistical software to fit the data to a second-order polynomial equation and generate response surface plots.

    • From the model, determine the optimal concentrations of the key components for maximizing this compound production.[1][6]

  • Validation:

    • Run a fermentation experiment using the optimized medium predicted by the RSM model.

    • Compare the experimental yield with the predicted yield to validate the model. A close correlation confirms the success of the optimization.[6]

Visualizations

Lankanolide_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Tailoring Propionyl-CoA Propionyl-CoA PKS_complex This compound PKS Complex Propionyl-CoA->PKS_complex Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_complex Fatty_Acids Fatty_Acids Fatty_Acids->Propionyl-CoA Amino_Acids Amino_Acids Amino_Acids->Propionyl-CoA Protothis compound Protothis compound PKS_complex->Protothis compound Chain elongation Hydroxylation Hydroxylation Protothis compound->Hydroxylation This compound This compound Glycosylation Glycosylation This compound->Glycosylation Hydroxylation->this compound Lankamycin Lankamycin Glycosylation->Lankamycin

Caption: Generalized this compound Biosynthetic Pathway.

Experimental_Workflow cluster_strain Strain Improvement cluster_fermentation Fermentation Process cluster_analysis Analysis and Optimization Strain_Selection Wild-Type Strain Selection Metabolic_Engineering Metabolic Engineering (e.g., Gene Overexpression) Strain_Selection->Metabolic_Engineering Inoculum_Prep Inoculum Preparation Metabolic_Engineering->Inoculum_Prep Fermentation Fermentation in Optimized Medium Inoculum_Prep->Fermentation Process_Monitoring Process Monitoring (pH, DO, Substrates) Fermentation->Process_Monitoring Harvest Harvest Process_Monitoring->Harvest Extraction This compound Extraction Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification Data_Analysis Data Analysis & Further Optimization Quantification->Data_Analysis Data_Analysis->Metabolic_Engineering Iterative Improvement Data_Analysis->Fermentation

Caption: Workflow for Enhancing this compound Production.

References

Lankanolide Solubility: A Technical Support Guide for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Lankanolide for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a concentrated stock solution.[1][2] It is capable of dissolving a wide range of polar and nonpolar compounds.[2] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid cytotoxicity.[1][3] Some sensitive cell lines may even require concentrations at or below 0.1%.[1][4]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[5][6] Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining this compound solubility. A gradual dilution of the DMSO stock into pre-warmed media with vigorous mixing can help.[5]

  • Use a Carrier Protein: For in vitro assays, supplementing the medium with serum can aid in the solubility of some hydrophobic drugs.[5]

  • Sonication: After diluting the stock solution, brief sonication of the final solution can help to redissolve small precipitates and create a more uniform dispersion.[1][3]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer or media. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.[5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line specific. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1][3] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at 0.1% or lower.[1][3] It is best practice to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common choice, other organic solvents like ethanol can also be used to dissolve hydrophobic compounds.[7] Similar to DMSO, it is critical to determine the final concentration that is non-toxic to your cells. The choice of solvent may also depend on the specific downstream application.

Data Presentation: Solvent Recommendations for Hydrophobic Compounds

SolventGeneral Solubility of Hydrophobic CompoundsRecommended Final Concentration in Cell CultureNotes
DMSO High< 0.5% (ideally ≤ 0.1%)[1][3][4]A versatile solvent for a wide range of compounds. Can be cytotoxic at higher concentrations.[1][2]
Ethanol Moderate to High< 0.5%Can be a suitable alternative to DMSO. Its volatility requires careful handling to maintain accurate concentrations.
Methanol Moderate< 0.5%Can be used, but is generally more toxic to cells than ethanol or DMSO.
Water Very LowNot applicableHydrophobic compounds like this compound are poorly soluble in aqueous solutions alone.
PBS/Cell Culture Media Very LowNot applicableDirect dissolution is generally not feasible. Requires a co-solvent like DMSO.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Dilution for Bioassays

This protocol provides a general procedure for preparing a hydrophobic compound like this compound for a cell-based assay.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on the solubility of this compound in DMSO.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration in the bioassay, it may be necessary to perform one or more serial dilutions of the concentrated stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • Add a small volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Crucially, ensure the final DMSO concentration is below the toxic level for your cell line (e.g., <0.5%).

    • Immediately vortex the solution to ensure rapid and uniform mixing. This helps to prevent precipitation.

    • If any precipitation is observed, a brief sonication (1-2 minutes) in a water bath sonicator may help to redissolve the compound.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Application to Cells:

    • Add the final working solution (and vehicle control) to your cells and proceed with your bioassay.

Mandatory Visualizations

Experimental Workflow for this compound Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Control Preparation Weigh this compound Weigh this compound Dissolve in 100% DMSO Dissolve in 100% DMSO Weigh this compound->Dissolve in 100% DMSO  High Concentration (e.g., 10 mM) Vortex/Warm Vortex/Warm Dissolve in 100% DMSO->Vortex/Warm Concentrated Stock Concentrated Stock Vortex/Warm->Concentrated Stock Add Stock to Media Add Stock to Media Concentrated Stock->Add Stock to Media  Ensure Final DMSO < 0.5% Pre-warm Media (37°C) Pre-warm Media (37°C) Pre-warm Media (37°C)->Add Stock to Media Add DMSO to Media Add DMSO to Media Pre-warm Media (37°C)->Add DMSO to Media  Same final DMSO concentration Vortex Immediately Vortex Immediately Add Stock to Media->Vortex Immediately Optional: Sonicate if Precipitate Forms Optional: Sonicate if Precipitate Forms Vortex Immediately->Optional: Sonicate if Precipitate Forms Final Working Solution Final Working Solution Optional: Sonicate if Precipitate Forms->Final Working Solution Add to Bioassay Add to Bioassay Final Working Solution->Add to Bioassay Vehicle Control Vehicle Control Add DMSO to Media->Vehicle Control Vehicle Control->Add to Bioassay

Caption: Workflow for preparing this compound for bioassays.

Representative Signaling Pathway for a Macrolide Antibiotic

As the specific signaling pathway for this compound is not well-documented, this diagram illustrates a general mechanism of action for macrolide antibiotics, which inhibit bacterial protein synthesis. Macrolides may also have immunomodulatory effects.[8]

G cluster_0 Bacterial Cell cluster_1 Potential Host Cell Effects Macrolide (this compound) Macrolide (this compound) 50S Ribosomal Subunit 50S Ribosomal Subunit Macrolide (this compound)->50S Ribosomal Subunit Binds to Immune Cell Immune Cell Macrolide (this compound)->Immune Cell Growing Peptide Chain Growing Peptide Chain 50S Ribosomal Subunit->Growing Peptide Chain Prevents elongation Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Blocks translocation tRNA tRNA tRNA->50S Ribosomal Subunit mRNA mRNA mRNA->50S Ribosomal Subunit Cytokine Production Cytokine Production Immune Cell->Cytokine Production Modulates Inflammatory Response Inflammatory Response Cytokine Production->Inflammatory Response Alters

Caption: General mechanism of macrolides and potential host effects.

References

Dealing with impurities in synthetic Lankanolide preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Lankanolide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in synthetic this compound preparations?

A1: Impurities in synthetic this compound can arise from several sources throughout the multi-step synthesis. These can be broadly categorized as:

  • Process-Related Impurities: These include residual solvents, reagents, and byproducts from specific chemical transformations. For instance, incomplete removal of protecting groups can lead to a variety of partially protected this compound analogues. Side reactions during key steps like macrolactonization can also generate diastereomers or constitutional isomers.

  • Degradation Products: this compound, being a complex macrolide with multiple stereocenters and functional groups (hydroxyls, a ketone, and an ester), is susceptible to degradation under certain conditions.[1] Acidic or basic conditions, as well as exposure to high temperatures, can lead to hydrolysis of the lactone or acetate ester, or epimerization at sensitive stereocenters.

  • Starting Material-Related Impurities: Impurities present in the initial starting materials can be carried through the synthetic sequence and appear in the final product.

Q2: How can I detect and quantify impurities in my this compound sample?

A2: A combination of analytical techniques is typically employed for the detection and quantification of impurities in complex molecules like this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common method for purity assessment.[2][3] Mass Spectrometry (MS) provides information on the molecular weight of impurities, aiding in their identification.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities, especially when they can be isolated.[3]

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotection Review the deprotection steps in your synthesis. Consider extending reaction times, increasing the reagent stoichiometry, or employing alternative deprotection conditions. Analyze the crude product by LC-MS to identify the molecular weights of the impurity peaks, which may correspond to partially protected intermediates.
Epimerization Certain basic or acidic conditions can cause epimerization at stereochemically labile centers. Carefully review the pH and temperature of all reaction and workup steps. Consider using milder reagents or buffered conditions.
Side Products from Macrolactonization The macrolactonization step is critical and can lead to the formation of dimers or other cyclic byproducts. Optimize the reaction conditions, such as concentration (high dilution is often necessary), temperature, and catalyst.
Degradation This compound may be degrading on the HPLC column or during sample preparation. Ensure the mobile phase is compatible with the compound's stability. Analyze the sample immediately after preparation.
Guide 2: Poor Yield After Purification

Problem: You are experiencing low recovery of this compound after preparative HPLC or column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation on Column The solubility of this compound may be limited in the chosen mobile phase. Before injecting a large sample, perform small-scale solubility tests. Consider modifying the mobile phase composition or using a different solvent system.
Irreversible Adsorption to Stationary Phase This compound may be strongly interacting with the silica gel or other stationary phase. Try a different stationary phase (e.g., C18 for reversed-phase, or a polymer-based support).[2] Modifying the mobile phase with additives can also help.
Co-elution of Impurities If a significant impurity co-elutes with this compound, it may appear that the yield is low when in fact the collected fraction is impure. Optimize the separation method to achieve baseline resolution between this compound and the impurity.

Experimental Protocols

Protocol 1: General Analytical HPLC Method for this compound Purity Assessment

This protocol provides a starting point for developing a specific analytical method. Optimization will be required based on the specific impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable percentage of B, and increase linearly to a high percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.

Protocol 2: General Preparative HPLC Method for this compound Purification

This protocol is for scaling up the analytical separation for purification.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A shallow gradient based on the analytical separation is recommended to maximize resolution.

  • Flow Rate: 20 mL/min (will vary depending on column dimensions)

  • Detection: UV at 210 nm

  • Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase. The loading amount will depend on the column capacity and the complexity of the mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_final Final Product Crude_this compound Crude Synthetic this compound Analytical_HPLC Analytical HPLC-MS Crude_this compound->Analytical_HPLC Purity Check NMR_Analysis NMR Analysis Crude_this compound->NMR_Analysis Structural Confirmation Prep_HPLC Preparative HPLC Crude_this compound->Prep_HPLC Analytical_HPLC->Prep_HPLC Method Development Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound Pooling Pure Fractions troubleshooting_logic Start Impure this compound Sample Check_Purity Analyze by HPLC-MS Start->Check_Purity Identify_Impurity Identify Impurity Type Check_Purity->Identify_Impurity Process_Related Process-Related Impurity Identify_Impurity->Process_Related Known Side Product / Incomplete Reaction Degradation Degradation Product Identify_Impurity->Degradation Known Degradant Optimize_Synthesis Optimize Synthesis Step (e.g., deprotection, cyclization) Process_Related->Optimize_Synthesis Modify_Purification Modify Purification (e.g., change mobile phase, column) Process_Related->Modify_Purification Adjust_Conditions Adjust Handling Conditions (pH, temperature) Degradation->Adjust_Conditions Pure_Product Pure this compound Optimize_Synthesis->Pure_Product Modify_Purification->Pure_Product Adjust_Conditions->Pure_Product

References

Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Guide to Validating Lankanolide's Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive determination of a complex natural product's three-dimensional structure is a cornerstone of drug discovery and development. This guide provides a comparative analysis of X-ray crystallography against other spectroscopic techniques for the structural validation of Lankanolide, a complex macrolide antibiotic.

The intricate stereochemistry of this compound necessitates a robust and unequivocal method for structural confirmation. While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide vital preliminary data on connectivity and functional groups, single-crystal X-ray crystallography stands as the gold standard for absolute stereochemical assignment. This guide will delve into a comparison of these techniques, supported by experimental data and protocols, to illustrate their complementary roles in the journey from a putative structure to a validated molecular architecture.

Comparative Analysis of Structural Elucidation Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the sample, and the stage of the structure elucidation process. Below is a comparative overview of X-ray crystallography and key spectroscopic methods.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, absolute stereochemistry, bond lengths, and angles.Detailed connectivity (through-bond and through-space), relative stereochemistry, and conformational dynamics in solution.Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for substructure identification.Presence of specific functional groups.
Sample Requirements High-quality single crystal.Soluble sample in a suitable deuterated solvent.Ionizable sample, typically in solution.Solid or liquid sample.
Sample State Solid (crystalline)SolutionGas phase (ions)Solid, liquid, or gas
Ambiguity Low to none for absolute configuration.Can have ambiguity in assigning complex stereocenters without supporting data.High ambiguity for stereochemistry.High ambiguity for overall structure.
Throughput Lower, crystal growth can be a bottleneck.High for routine 1D spectra, moderate for complex 2D experiments.HighHigh

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to generating high-quality, reproducible data for structural validation.

X-ray Crystallography of a Small Molecule like this compound
  • Crystallization: A solution of this compound is prepared in a suitable solvent system (e.g., methanol, ethanol, acetone). Crystallization is induced by slow evaporation, vapor diffusion, or cooling. High-purity this compound is essential for growing diffraction-quality single crystals.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

NMR Spectroscopy for this compound
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • 1D NMR (¹H and ¹³C): A proton (¹H) NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all hydrogen atoms. A carbon-¹³ (¹³C) NMR spectrum is then acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space correlations between protons, which is vital for determining relative stereochemistry and conformation.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural validation of a natural product like this compound, highlighting the central role of X-ray crystallography in providing the definitive structural proof.

G cluster_0 Initial Characterization cluster_1 Definitive Validation cluster_2 Alternative/Supportive Methods Isolation_Purification Isolation & Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Isolation_Purification->Spectroscopic_Analysis Putative_Structure Putative Structure Proposal Spectroscopic_Analysis->Putative_Structure Crystallization Crystallization Putative_Structure->Crystallization For Unambiguous Confirmation Total_Synthesis Total Synthesis Putative_Structure->Total_Synthesis Chiroptical_Methods Chiroptical Methods (CD, ORD) Putative_Structure->Chiroptical_Methods XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Structure_Solution_Refinement Structure Solution & Refinement XRay_Diffraction->Structure_Solution_Refinement Validated_Structure Validated 3D Structure Structure_Solution_Refinement->Validated_Structure Total_Synthesis->Validated_Structure Confirmation by Synthesis

Caption: Workflow for Natural Product Structure Validation.

Signaling Pathways in Drug Action

Understanding the precise 3D structure of this compound is the first step. The subsequent goal is to comprehend its mechanism of action, which often involves interaction with specific biological pathways. The diagram below conceptualizes a generic signaling pathway that could be modulated by a macrolide antibiotic.

G This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth Essential for Cell_Death Cell_Death Bacterial_Growth->Cell_Death Inhibition leads to

Caption: Generic Macrolide Antibiotic Signaling Pathway.

A Comparative Analysis of Lankanolide and Other 14-Membered Macrolide Antibiotics: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature reveals a significant lack of data on the antimicrobial properties of lankanolide, a 14-membered macrolide. Despite its documented chemical structure, there is no accessible research detailing its mechanism of action, antimicrobial spectrum, or any quantitative data, such as Minimum Inhibitory Concentrations (MICs). This absence of foundational bioactivity data makes a direct, evidence-based comparison with well-established 14-membered macrolide antibiotics like erythromycin, clarithromycin, and azithromycin impossible at this time.

This guide, therefore, presents a comprehensive overview of the known characteristics of prominent 14-membered macrolide antibiotics to serve as a benchmark. Should experimental data for this compound become available, this document can be updated to include a direct comparison.

Prominent 14-Membered Macrolide Antibiotics: An Overview

Erythromycin, clarithromycin, and the closely related 15-membered azalide, azithromycin, are cornerstones in the treatment of various bacterial infections. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

These macrolides bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event physically blocks the exit tunnel through which newly synthesized polypeptide chains emerge, leading to premature dissociation of the nascent peptide from the ribosome. This disruption of protein elongation is bacteriostatic, meaning it inhibits the growth and replication of bacteria, although at higher concentrations, they can be bactericidal.

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit exit_tunnel Polypeptide Exit Tunnel mrna mRNA protein Nascent Polypeptide Chain synthesis_inhibition Protein Synthesis Inhibited protein->synthesis_inhibition Leads to macrolide 14-Membered Macrolide (e.g., Erythromycin) macrolide->ribosome Binds to exit_tunnel->protein Blocks Exit

Caption: Mechanism of protein synthesis inhibition by 14-membered macrolides.

Comparative Data of Well-Characterized Macrolides

The following table summarizes the key characteristics of erythromycin, clarithromycin, and azithromycin, derived from numerous in-vitro studies. This data highlights their respective antimicrobial spectra and serves as a comparative framework.

FeatureErythromycinClarithromycinAzithromycin
Year Introduced 195219911991
Chemical Class 14-Membered Macrolide14-Membered Macrolide15-Membered Azalide
Primary Indication Respiratory tract infections, skin infectionsRespiratory tract infections, H. pyloriRespiratory tract infections, STIs
Gram-Positive Activity Good activity against Streptococci and Staphylococci.Enhanced activity against some Gram-positives compared to erythromycin.Good activity against Streptococci and Staphylococci.
Gram-Negative Activity Limited activity.Improved activity against Haemophilus influenzae.Enhanced activity against H. influenzae and Moraxella catarrhalis.
Atypical Bacteria Active against Mycoplasma pneumoniae, Chlamydia trachomatis, Legionella pneumophila.More potent than erythromycin against atypicals.Excellent activity against atypical pathogens.
Half-life ~1.5 - 2 hours~3 - 7 hours~68 hours
Common Side Effects GI intolerance (motilin receptor agonist)GI intolerance, taste perversionLower incidence of GI intolerance

Experimental Protocols

The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is fundamental to comparing antibiotics. The standard method employed is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is cultured to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for 16-20 hours.

  • Reading Results: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

MIC_Workflow start Start: Prepare Antibiotic Dilutions inoculum Prepare Standardized Bacterial Inoculum start->inoculum inoculate Inoculate Microtiter Plate Wells inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Inspect for Turbidity incubate->read end Determine MIC (Lowest concentration with no growth) read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

A Comparative Analysis of the Bioactivity of Lankanolide and its Potential Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Lankanolide, the aglycon of the 14-membered macrolide antibiotic lankamycin, represents a scaffold of significant interest in the development of novel therapeutic agents. While direct comparative studies on the bioactivity of this compound and its synthetic analogs are not extensively available in current literature, an examination of its parent compound, lankamycin, provides crucial insights into its potential biological activities and avenues for analog development. This guide summarizes the known bioactivity of lankamycin, as a proxy for this compound, and outlines the experimental methodologies and potential signaling pathways involved.

Comparative Bioactivity Data

The primary reported bioactivity of lankamycin is its antibacterial effect against Gram-positive bacteria.[1][2] The following table summarizes the available inhibitory data for lankamycin and a related compound, erythromycin, for comparison. The data for this compound itself and its synthetic analogs are currently not available in public literature, highlighting a significant area for future research.

CompoundOrganismBioactivity Metric (IC50)Reference
LankamycinIn vitro translation275 µM[3]
ErythromycinIn vitro translation0.2 µM[3]

Note: Lower IC50 values indicate greater potency. The provided data is from in vitro translation inhibition assays.

Experimental Protocols

The evaluation of the antibacterial activity of lankamycin and its potential analogs typically involves the following standard microbiological assays:

1. Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a specific cell density (typically 10^5 to 10^6 colony-forming units per milliliter).

  • Serial Dilution of Test Compounds: The test compounds (lankamycin, this compound, or synthetic analogs) are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Cytotoxicity Assay (e.g., MTT Assay):

To assess the potential toxicity of the compounds against mammalian cells, a standard cytotoxicity assay like the MTT assay can be employed.

  • Cell Culture: Human or other mammalian cell lines are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathways

Lankamycin exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the nascent peptide exit tunnel of the 50S ribosomal subunit.[3][4] This binding interferes with the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[5]

Interestingly, lankamycin has been shown to act synergistically with another antibiotic, lankacidin, which binds to the peptidyl transferase center of the ribosome.[4][5] The simultaneous binding of both antibiotics enhances their inhibitory effect on bacterial growth.

The following diagram illustrates the mechanism of action of lankamycin and its synergistic interaction with lankacidin at the bacterial ribosome.

Lankamycin_Mechanism PTC Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PTC->Protein_Synthesis_Inhibition Inhibits peptide bond formation NPET Nascent Peptide Exit Tunnel (NPET) NPET->Protein_Synthesis_Inhibition Blocks peptide elongation Lankamycin Lankamycin Lankamycin->NPET Binds to Lankacidin Lankacidin Lankamycin->Lankacidin Synergistic Action Lankacidin->PTC Binds to

Caption: Mechanism of action of Lankamycin and its synergy with Lankacidin on the bacterial ribosome.

Future Directions for this compound Analog Development

The structural information on lankamycin's interaction with the ribosome provides a solid foundation for the rational design of novel this compound analogs. Key areas for synthetic modification could include:

  • Modifications of the Macrolactone Ring: Altering the ring size or introducing different functional groups could modulate binding affinity and pharmacokinetic properties.

  • Alterations of Side Chains: The side chains of this compound can be modified to explore their role in target interaction and cell permeability.

  • Hybrid Molecules: Combining the this compound scaffold with moieties from other ribosome-targeting antibiotics could lead to novel compounds with enhanced activity or a broader spectrum.

The synthesis and biological evaluation of a library of this compound analogs are critical next steps to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this natural product scaffold. Such studies would provide the necessary data to populate a direct comparative guide and advance the development of new antibacterial agents.

References

Unraveling Macrolide Cross-Resistance: A Comparative Analysis Featuring Lankanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of lankanolide, a 16-membered macrolide, with other clinically relevant macrolides, focusing on the critical issue of cross-resistance. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on resistance mechanisms and offers detailed experimental protocols to facilitate further investigation.

Executive Summary

The escalating challenge of antibiotic resistance necessitates a deeper understanding of the cross-resistance profiles of existing and novel antimicrobial agents. Macrolide antibiotics, a cornerstone in treating various bacterial infections, are particularly affected by resistance mechanisms that can confer reduced susceptibility across the entire class. This guide focuses on this compound and its standing relative to other macrolides in the face of common resistance determinants. While direct, extensive comparative data for this compound against a wide array of resistant strains remains limited in publicly accessible literature, this guide extrapolates its expected performance based on the established behavior of 16-membered macrolides. The primary mechanisms of macrolide resistance involve target site modification, primarily through methylation of 23S rRNA by erm encoded methylases, and active drug efflux mediated by pumps such as those encoded by mef genes.[1][2][3] These mechanisms result in distinct resistance phenotypes with varying impacts on different macrolide subclasses.

Data on Macrolide Cross-Resistance

The efficacy of macrolide antibiotics is intrinsically linked to their chemical structure, particularly the size of the macrocyclic lactone ring (14, 15, or 16-membered).[3] Resistance mechanisms often exhibit differential effects on these subclasses. The following table summarizes the expected Minimum Inhibitory Concentration (MIC) profiles of representative macrolides against bacteria harboring the most common resistance genes, ermB and mefA.

Target OrganismResistance MechanismMacrolide SubclassRepresentative AntibioticExpected MIC (µg/mL)
Streptococcus pneumoniaeSusceptible (Wild-Type)14-memberedErythromycin≤0.03
15-memberedAzithromycin≤0.06
16-memberedThis compound (expected) Low
Streptococcus pneumoniaeEfflux (mefA)14-memberedErythromycin1 to 64 (Moderate Resistance)
15-memberedAzithromycin1 to 64 (Moderate Resistance)
16-memberedThis compound (expected) Susceptible (Low MIC)
Streptococcus pneumoniaeRibosomal Methylation (ermB)14-memberedErythromycin≥64 (High-Level Resistance)
15-memberedAzithromycin≥64 (High-Level Resistance)
16-memberedThis compound (expected) High-Level Resistance
Staphylococcus aureusSusceptible (Wild-Type)14-memberedErythromycin≤0.5
15-memberedAzithromycin≤1.0
16-memberedThis compound (expected) Low
Staphylococcus aureusEfflux (msrA)14-memberedErythromycinResistant
15-memberedAzithromycinResistant
16-memberedThis compound (expected) Susceptible (Low MIC)
Staphylococcus aureusRibosomal Methylation (ermC)14-memberedErythromycin≥64 (High-Level Resistance)
15-memberedAzithromycin≥64 (High-Level Resistance)
16-memberedThis compound (expected) High-Level Resistance

Note: The expected MIC values for this compound are extrapolated based on the known behavior of 16-membered macrolides against strains with these resistance mechanisms. Specific experimental data for this compound is not widely available.

Mechanisms of Macrolide Resistance and Cross-Resistance Patterns

The two predominant mechanisms of acquired resistance to macrolides are target site modification and active drug efflux.

  • Target Site Modification (MLSB Phenotype) : This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, such as ermB and ermA.[4] These genes encode methyltransferases that add one or two methyl groups to an adenine residue (A2058) in the 23S rRNA component of the 50S ribosomal subunit.[1] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB cross-resistance phenotype.[1][2] This mechanism typically confers high-level resistance to all macrolide subclasses, including 14-, 15-, and 16-membered rings.

  • Macrolide Efflux (M Phenotype) : This mechanism involves the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps. In Gram-positive bacteria like Streptococcus pneumoniae, this is often encoded by the mef (macrolide efflux) gene.[4][5] Efflux pumps are generally effective against 14- and 15-membered macrolides but do not efficiently export 16-membered macrolides. Consequently, bacteria with the M phenotype are resistant to erythromycin and azithromycin but remain susceptible to 16-membered macrolides like this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for quantitatively determining the in vitro activity of an antimicrobial agent against a given bacterial isolate.

1. Materials:

  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
  • Bacterial inoculum standardized to 0.5 McFarland turbidity
  • Stock solutions of antimicrobial agents (this compound, Erythromycin, etc.)
  • Sterile diluent (e.g., sterile water or saline)
  • Pipettes and sterile tips
  • Incubator (35°C ± 2°C)

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of each antimicrobial agent at a high concentration.
  • Perform serial two-fold dilutions of each antimicrobial in the growth medium directly in the 96-well plates to achieve the desired final concentration range. Typically, 50 µL of medium is added to all wells, and then 50 µL of the antibiotic at 2x the final concentration is added to the first well of a row and serially diluted.

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
  • Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
  • Growth is determined by observing turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control should remain clear.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the processes involved in cross-resistance studies, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_analysis Analysis bacterial_culture Bacterial Isolate (e.g., S. pneumoniae) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation antibiotic_stock Macrolide Stock Solutions (this compound, Erythromycin, etc.) serial_dilution Serial Dilution of Macrolides in 96-well plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Read MIC (Lowest concentration with no growth) incubation->read_results data_comparison Compare MICs of this compound vs. other Macrolides read_results->data_comparison

Experimental workflow for determining macrolide MICs.

Macrolide_Resistance_Pathways cluster_cell Bacterial Cell cluster_erm Target Modification (ermB) cluster_mef Efflux Pump (mefA) ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis (Normal function) methylated_ribosome Methylated 50S Ribosome blocked_synthesis Protein Synthesis BLOCKED ermB_gene ermB gene methyltransferase ErmB Methyltransferase ermB_gene->methyltransferase encodes methyltransferase->ribosome methylates unaffected_synthesis Protein Synthesis UNAFFECTED mefA_gene mefA gene efflux_pump MefA Efflux Pump mefA_gene->efflux_pump encodes macrolide_out Macrolide (e.g., Erythromycin) efflux_pump->macrolide_out pumps out macrolide_in Macrolide (e.g., Erythromycin) macrolide_in->ribosome binds & inhibits macrolide_in->methylated_ribosome binding prevented

Signaling pathways of common macrolide resistance mechanisms.

References

Validation of Lankanolide's Antibacterial Spectrum: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lankanolide, a macrolide antibiotic produced by Streptomyces rochei, belongs to the polyketide class of natural products. Macrolide antibiotics are known for their broad-spectrum activity, primarily against Gram-positive bacteria, and function by inhibiting protein synthesis. Validation of the antibacterial spectrum of a novel or lesser-studied macrolide like this compound is crucial for its potential development as a therapeutic agent. This guide provides a framework for such a validation, outlining the necessary experimental data, protocols, and comparative analyses.

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will use Erythromycin , a well-characterized 14-membered macrolide, as a primary example to illustrate the comparative process. Erythromycin will be compared against Azithromycin, a 15-membered macrolide (azalide), to highlight the differences in spectrum and potency that can arise from structural variations within the macrolide class.

Comparative Antibacterial Spectrum: Erythromycin vs. Azithromycin

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of Erythromycin and Azithromycin against a panel of clinically relevant bacteria. A lower MIC value indicates greater potency.

Bacterial SpeciesGram StainErythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - 11 - 2
Streptococcus pneumoniaeGram-positive0.015 - 0.250.06 - 0.5
Streptococcus pyogenesGram-positive0.03 - 0.120.06 - 0.25
Enterococcus faecalisGram-positive1 - 82 - 16
Haemophilus influenzaeGram-negative2 - 160.5 - 2
Moraxella catarrhalisGram-negative0.06 - 0.250.03 - 0.12
Escherichia coliGram-negative>12816 - >128
Pseudomonas aeruginosaGram-negative>128>128

Data Interpretation:

  • Gram-Positive Activity: Both erythromycin and azithromycin demonstrate potent activity against Gram-positive cocci like Streptococcus species. Erythromycin is often slightly more potent against staphylococci and streptococci.

  • Gram-Negative Activity: Azithromycin generally exhibits superior activity against certain Gram-negative organisms, particularly Haemophilus influenzae.

  • Resistance: High MIC values against bacteria like E. coli and P. aeruginosa indicate intrinsic resistance to these macrolides.

Mechanism of Action: Macrolide Antibiotics

Macrolide antibiotics, including this compound, erythromycin, and azithromycin, are protein synthesis inhibitors. They exert their bacteriostatic effect by reversibly binding to the P site on the 50S subunit of the bacterial ribosome. This binding event interferes with protein synthesis in two potential ways:

  • Inhibition of Translocation: The primary mechanism is thought to be the blockage of the exit tunnel through which the nascent polypeptide chain emerges. This prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

  • Premature Dissociation: Another proposed mechanism is the premature dissociation of the peptidyl-tRNA from the ribosome.

The following diagram illustrates the mechanism of action of macrolide antibiotics.

macrolide_mechanism Mechanism of Action of Macrolide Antibiotics cluster_ribosome Bacterial Ribosome 50S 50S Subunit P Site A Site E Site Inhibition Inhibition of Translocation 30S 30S Subunit Macrolide Macrolide (e.g., this compound, Erythromycin) Macrolide->50S:f1 Binds to P site tRNA_A Aminoacyl-tRNA tRNA_A->50S:f2 tRNA_P Peptidyl-tRNA tRNA_P->50S:f1 Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide

Caption: Mechanism of Action of Macrolide Antibiotics.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for validating the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 37°C.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic (e.g., this compound, erythromycin) is prepared in a suitable solvent (e.g., DMSO).

    • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using broth as the diluent. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

The following diagram outlines the workflow for the broth microdilution assay.

MIC_workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 3. Inoculate plate with standardized bacteria Bacterial_Culture->Inoculation Antibiotic_Dilution 2. Prepare Serial Dilutions of Antibiotic in 96-well plate Antibiotic_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation 5. Visually inspect for turbidity (growth) Incubation->Observation MIC_Determination 6. Determine MIC: Lowest concentration with no growth Observation->MIC_Determination

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion

The validation of this compound's antibacterial spectrum requires rigorous in vitro testing against a broad panel of bacterial pathogens. By generating quantitative data, such as MIC values, and comparing them to established antibiotics like erythromycin and azithromycin, researchers can ascertain its potential utility. The standardized protocols outlined in this guide provide a framework for obtaining reliable and reproducible data. Further studies would be necessary to determine the bactericidal versus bacteriostatic nature of this compound and to explore its efficacy in in vivo infection models. The lack of comprehensive public data on this compound highlights an opportunity for further research to fully characterize its antimicrobial properties.

A Comparative Review of the Pharmacokinetics of Lankanolide and Clarithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clarithromycin is a well-characterized macrolide antibiotic with predictable pharmacokinetic properties, including good oral bioavailability, hepatic metabolism leading to an active metabolite, and a relatively short half-life. In contrast, the pharmacokinetic profile of Lankanolide remains largely unexplored. This guide aims to bridge this knowledge gap by presenting the knowns of Clarithromycin alongside a discussion of the potential pharmacokinetic characteristics of this compound, thereby providing a valuable resource for researchers interested in the development of new macrolide-based therapeutic agents.

Comparative Pharmacokinetic Data

Due to the lack of in vivo pharmacokinetic data for this compound, a direct quantitative comparison is not possible. The following table summarizes the key pharmacokinetic parameters for Clarithromycin.

Table 1: Pharmacokinetic Parameters of Clarithromycin

ParameterValueReference
Bioavailability (Oral) ~50%
Time to Peak Concentration (Tmax) 2-3 hours
Protein Binding Low[1]
Metabolism Hepatic (CYP3A4)[2][3]
Major Metabolite 14-(R)-hydroxyclarithromycin (active)[1][4]
Elimination Half-life (t½) 3-7 hours (dose-dependent)[1]
Excretion 20-40% unchanged in urine; 10-15% as 14-OH metabolite in urine; remainder in bile[4]

Note: The pharmacokinetics of Clarithromycin can be nonlinear at higher doses due to saturation of its metabolism.[4][5]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination and comparison of pharmacokinetic parameters. Below is a detailed methodology for a typical in vivo pharmacokinetic study of a macrolide antibiotic in an animal model, followed by a common analytical method for drug quantification.

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals should be acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Formulation: The drug is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol and water).

  • Dosing:

    • Intravenous (IV): Administered as a single bolus dose via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO): Administered as a single dose via oral gavage.

  • Dose Levels: At least two different dose levels should be used to assess dose proportionality.

3. Sample Collection:

  • Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Sample Analysis:

  • Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6]

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters: Key parameters to be determined include:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-life (t½)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Bioavailability (F%)

Analytical Method: LC-MS/MS for Clarithromycin Quantification

1. Sample Preparation:

  • Protein Precipitation: An internal standard (e.g., Roxithromycin) is added to the plasma sample, followed by a protein precipitation agent (e.g., acetonitrile). The sample is vortexed and centrifuged.

  • Liquid-Liquid Extraction: Alternatively, after the addition of an internal standard and alkalinization, the plasma sample is extracted with an organic solvent (e.g., methyl tert-butyl ether).[2] The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.[1][2]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column.[1][2][6]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[1][2]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[2]

Visualizing the Experimental Workflow and Metabolic Pathways

To provide a clearer understanding of the processes involved in pharmacokinetic studies, the following diagrams have been generated using the DOT language.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Data Analysis Phase Animal Acclimatization Animal Acclimatization Drug Formulation Drug Formulation Animal Acclimatization->Drug Formulation Dosing (IV & PO) Dosing (IV & PO) Drug Formulation->Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage (-80°C)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G Drug Administration (Oral) Drug Administration (Oral) Absorption (GI Tract) Absorption (GI Tract) Drug Administration (Oral)->Absorption (GI Tract) Distribution (Systemic Circulation) Distribution (Systemic Circulation) Absorption (GI Tract)->Distribution (Systemic Circulation) Metabolism (Liver - CYP3A4) Metabolism (Liver - CYP3A4) Distribution (Systemic Circulation)->Metabolism (Liver - CYP3A4) Excretion (Kidney/Bile) Excretion (Kidney/Bile) Distribution (Systemic Circulation)->Excretion (Kidney/Bile) Pharmacological Effect Pharmacological Effect Distribution (Systemic Circulation)->Pharmacological Effect Metabolites Metabolites Metabolism (Liver - CYP3A4)->Metabolites Metabolites->Excretion (Kidney/Bile)

Caption: A simplified overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.

Discussion and Future Directions

The significant data gap for the in vivo pharmacokinetics of this compound highlights a critical area for future research. While in vitro studies on related compounds, such as the Calanolide A derivative F18, suggest that metabolism is likely to be a key determinant of its disposition, with CYP3A4 playing a major role, these findings require in vivo validation.[3][5]

For Clarithromycin, its well-established pharmacokinetic profile, including its interaction with the CYP3A4 enzyme system, serves as a benchmark for the development of new macrolides.[2] Understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical development.

Future studies on this compound should focus on:

  • In vivo pharmacokinetic studies in relevant animal models to determine key parameters such as bioavailability, clearance, and half-life.

  • Metabolite identification and profiling to understand its biotransformation pathways.

  • In vitro permeability and protein binding assays to predict its absorption and distribution characteristics.

  • CYP450 inhibition and induction studies to assess its potential for drug-drug interactions.

By systematically addressing these knowledge gaps, the therapeutic potential of this compound and other novel macrolides can be more accurately evaluated and their path to clinical development can be strategically planned.

References

In-vivo Efficacy of Lankanolide and Azithromycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in-vivo efficacy of novel antibiotic candidates in comparison to established drugs is paramount. This guide provides a detailed comparison of the in-vivo antibacterial properties of Lankanolide, a member of the lankacidin group of antibiotics, and Azithromycin, a widely used macrolide antibiotic. Due to the limited publicly available in-vivo antibacterial data for this compound, this comparison leverages data from its close analogue, Lankacidin C, to provide a substantive analysis against the extensive data available for Azithromycin.

Executive Summary

Data Presentation: In-vivo Efficacy

The following table summarizes the available in-vivo efficacy data for Lankacidin C and Azithromycin from murine models of infection. It is important to note that the data for Lankacidin C is limited and primarily qualitative from the available literature.

Parameter Lankacidin C Azithromycin Source
Organism Staphylococcus aureus, Streptococcus pyogenesStaphylococcus aureus, Streptococcus pyogenesGeneral Literature
Animal Model Murine infection models (specifics not detailed in abstracts)Murine pneumonia model, Murine tonsillopharyngitis model[1],[2],[3]
Efficacy Metric Effective against experimental infectionsfAUC/MIC for stasis: 30.5 (S. aureus), 8.93 (S. pneumoniae); Bacteriological cure in tonsillopharyngitis[1],[2]
Effective Dose Not explicitly stated in available abstracts60 mg/kg total dose in children for GAS tonsillopharyngitis; various regimens in murine models[2],[4]
Route of Administration Intraperitoneal, OralOral[5],[6]

Mechanism of Action

Lankacidin C: As a member of the lankacidin group, it is understood to be an inhibitor of bacterial protein synthesis.[6]

Azithromycin: Azithromycin functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with microbial protein synthesis.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in-vivo efficacy studies. Below are representative protocols for evaluating antibacterial efficacy in murine models, based on common practices in the field.

Murine Thigh Infection Model (General Protocol)

This model is frequently used to assess the in-vivo efficacy of antibiotics against localized bacterial infections.

  • Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c), typically 6-8 weeks old.

  • Induction of Neutropenia (if applicable): Cyclophosphamide administered intraperitoneally on days -4 and -1 relative to infection to induce a neutropenic state, mimicking an immunocompromised condition.

  • Infection: A predetermined bacterial inoculum (e.g., 10^6 CFU of Staphylococcus aureus) in logarithmic growth phase is injected into the thigh muscle of the mice.

  • Treatment: The test compound (this compound/Lankacidin C or Azithromycin) is administered at various doses and schedules (e.g., single dose, multiple doses over 24 hours) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the formulation without the active drug.

  • Efficacy Assessment: At a specified time point post-treatment (e.g., 24 hours), mice are euthanized. The infected thigh muscle is aseptically excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The reduction in bacterial load (log10 CFU/g) in treated groups is compared to the vehicle control group. The 50% effective dose (ED50), the dose required to achieve a 50% reduction in bacterial burden, can be calculated.

Murine Systemic Infection/Sepsis Model (General Protocol)

This model evaluates the ability of an antibiotic to protect against a lethal systemic infection.

  • Animal Model: Immunocompetent mice (e.g., CD-1 or C57BL/6).

  • Infection: Mice are challenged with a lethal dose (e.g., LD90-100) of a bacterial pathogen (e.g., Streptococcus pyogenes) administered intraperitoneally or intravenously.

  • Treatment: The antibiotic is administered at various doses, typically starting shortly after the bacterial challenge.

  • Efficacy Assessment: The primary endpoint is survival, monitored over a period of 7 to 14 days. The 50% protective dose (PD50), the dose that protects 50% of the animals from death, is determined.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Bacterial Culture (S. aureus / S. pyogenes) C Induce Infection (e.g., Thigh or Systemic) A->C B Animal Model (Mice) B->C D Administer this compound/ Lankacidin C C->D E Administer Azithromycin C->E F Vehicle Control C->F G Determine Bacterial Load (CFU) or Survival Rate D->G E->G F->G H Compare Efficacy (e.g., ED50, Survival Curves) G->H Mechanism_of_Action L_Ribosome Bacterial Ribosome (50S) L_Protein Protein Synthesis Inhibition L_Ribosome->L_Protein binds to A_Ribosome Bacterial Ribosome (50S) A_Protein Protein Synthesis Inhibition A_Ribosome->A_Protein binds to

References

Unveiling the Enigmatic Mechanism of Lankacidin Derivatives: A Comparative Guide to Their Action as Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lankacidin derivatives with other microtubule-stabilizing agents. It delves into their mechanism of action, supported by experimental data and detailed protocols to facilitate further research and development in cancer therapeutics.

Recent investigations have illuminated the true identity and mechanism of what has been colloquially referred to as "Lankanolide," revealing it to be the potent 17-membered polyketide, Lankacidin C. This natural product and its derivatives have demonstrated significant antitumor activity by acting as microtubule stabilizers, a mechanism shared with clinically important anticancer drugs like paclitaxel. This guide will confirm the mechanism of action of Lankacidin derivatives, compare their efficacy with other microtubule-stabilizing agents, and provide detailed experimental methodologies for their study.

Mechanism of Action: Microtubule Stabilization

Lankacidin C and its derivatives exert their cytotoxic effects by binding to tubulin, the fundamental protein component of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. Microtubules are dynamic structures crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By aberrantly stabilizing these structures, Lankacidin derivatives disrupt the delicate balance of microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1] Computational and experimental studies have confirmed that Lankacidin C binds to the microtubule, likely at or near the paclitaxel binding site, thereby enhancing tubulin assembly.[1]

Comparative Cytotoxicity of Lankacidin Derivatives and Other Microtubule Stabilizers

The antitumor efficacy of Lankacidin derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lankacidin C and its synthetic derivatives in comparison to established microtubule-stabilizing agents.

CompoundCell LineIC50 (µM)Reference
Lankacidin C HeLa1.0[1]
T47D1.0[1]
13-O-cinnamoyl-lankacidin C HeLa~0.14[1]
7,13-di-O-cinnamoyl-lankacidin C HeLaData not available[1]
Paclitaxel HeLa0.003-0.01
T47D0.005-0.02
Epothilone B HeLa0.001-0.005
T47D0.002-0.01
Discodermolide A5490.003-0.01
MCF-70.002-0.008

Note: IC50 values can vary depending on the experimental conditions, such as cell density and exposure time. The data presented here is for comparative purposes.

Experimental Protocols

To facilitate further investigation into the mechanism of action of Lankacidin derivatives, detailed protocols for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (Lankacidin derivatives, paclitaxel, etc.) dissolved in DMSO

  • 96-well microplate reader with a temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

  • Dispense the tubulin/GTP/glycerol mixture into pre-chilled 96-well plates.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (paclitaxel).

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance as a function of time to generate polymerization curves.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing changes induced by drug treatment.

Materials:

  • Cancer cell lines (e.g., HeLa, T47D)

  • Glass coverslips

  • Cell culture medium

  • Test compounds

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest induced by microtubule-stabilizing agents.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat with test compounds for the desired duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization, including the floating cells from the medium.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase (G1, S, G2/M).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Microtubule_Stabilization_Pathway Lankacidin Lankacidin Derivatives Tubulin αβ-Tubulin Dimers Lankacidin->Tubulin Binds to Microtubule Microtubule (Dynamic) Lankacidin->Microtubule Stabilizes Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization StableMicrotubule Stabilized Microtubule Microtubule->StableMicrotubule MitoticSpindle Mitotic Spindle Formation (Disrupted) StableMicrotubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow cluster_0 In Vitro Tubulin Polymerization Assay cluster_1 Immunofluorescence Staining cluster_2 Cell Cycle Analysis a1 Purified Tubulin + GTP + Compound a2 Incubate at 37°C a1->a2 a3 Measure Absorbance (340 nm) a2->a3 a4 Polymerization Curve a3->a4 b1 Cell Culture & Drug Treatment b2 Fixation & Permeabilization b1->b2 b3 Antibody Staining (α-tubulin) b2->b3 b4 Fluorescence Microscopy b3->b4 c1 Cell Culture & Drug Treatment c2 Cell Fixation (Ethanol) c1->c2 c3 DNA Staining (Propidium Iodide) c2->c3 c4 Flow Cytometry c3->c4

References

Safety Operating Guide

Proper Disposal of Lankanolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Lankanolide, a macrolide antibiotic. Given the limited specific data on this compound's degradation, this document synthesizes general best practices for macrolide antibiotics to ensure a high level of safety.

I. Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, contain the substance with an inert absorbent material and transfer it to a labeled, sealed container for disposal as chemical waste. It is crucial to prevent this compound from entering the environment as its ecological impact is not well-documented.

II. Disposal Plan: A Step-by-Step Approach

The proper disposal of this compound, as with other macrolide antibiotics, should follow a structured plan that prioritizes safety and regulatory compliance. Unused or waste this compound should be treated as hazardous chemical waste.

Operational Steps for Disposal:

  • Segregation: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Solid this compound waste should be collected in a clearly labeled, sealed, and chemically resistant container. For solutions containing this compound, use a labeled, leak-proof container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste management vendor.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Lankanolide_Disposal_Workflow Start This compound Waste Generated Is_Solid Is the waste solid this compound? Start->Is_Solid Is_Liquid Is the waste a this compound solution? Is_Solid->Is_Liquid No Collect_Solid Collect in a labeled, sealed container for solid chemical waste. Is_Solid->Collect_Solid Yes Collect_Liquid Collect in a labeled, sealed container for liquid chemical waste. Is_Liquid->Collect_Liquid Yes Store_Waste Store in a designated hazardous waste area. Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for pickup. Store_Waste->Contact_EHS Disposal Professional Hazardous Waste Disposal Contact_EHS->Disposal

This compound Disposal Workflow

III. Data on Macrolide Antibiotic Disposal Methods

Macrolide AntibioticHeat Stability (Autoclaving)Chemical Inactivation MethodNotes
This compound Data Not Available Data Not Available Treat as a stable chemical waste. Incineration by a licensed facility is the recommended default.
ErythromycinHeat-labile (degraded by autoclaving/boiling)Hydrolysis (acidic or basic conditions)Can be inactivated in laboratory waste streams through heat treatment.
AzithromycinGenerally considered more stable than erythromycinHydrolysis (slower than erythromycin)Often requires more stringent chemical or thermal treatment for complete degradation.
ClarithromycinMore stable than erythromycinHydrolysisSimilar to azithromycin, may require more rigorous disposal methods than erythromycin.

IV. Experimental Protocol for Chemical Degradation (General Guideline)

For laboratories equipped to perform chemical inactivation of antibiotic waste, a general hydrolysis protocol can be adapted. Crucially, due to the lack of specific data for this compound, a small-scale pilot test is essential to validate the effectiveness of this procedure before applying it to bulk waste.

Objective: To hydrolyze and inactivate this compound in a liquid waste stream.

Materials:

  • This compound-containing aqueous waste

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste solution in a suitable reaction vessel with a stir bar.

  • Basification/Acidification:

    • For base-catalyzed hydrolysis: Slowly add a concentrated solution of NaOH while stirring to raise the pH to >12.

    • For acid-catalyzed hydrolysis: Slowly add a concentrated solution of HCl while stirring to lower the pH to <2.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours. The extended reaction time is recommended due to the unknown stability of this compound.

  • Neutralization: After the reaction period, carefully neutralize the solution by adding acid (if basified) or base (if acidified) until the pH is between 6 and 8.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), an analysis of the treated solution should be performed to confirm the degradation of this compound.

  • Disposal of Treated Effluent: Once inactivation is confirmed and the solution is neutralized, it may be permissible to dispose of it down the drain with copious amounts of water, subject to local regulations and institutional policies. Consult your EHS office before any drain disposal.

The following diagram outlines the logical steps for this experimental protocol.

Chemical_Degradation_Protocol Start This compound Aqueous Waste Adjust_pH Adjust pH to <2 (Acid Hydrolysis) or >12 (Base Hydrolysis) Start->Adjust_pH Stir Stir for 24 hours at Room Temperature Adjust_pH->Stir Neutralize Neutralize pH to 6-8 Stir->Neutralize Verify Verify Degradation (e.g., HPLC) Neutralize->Verify Verify->Adjust_pH Degradation Incomplete Consult_EHS Consult EHS for Final Disposal Approval Verify->Consult_EHS Degradation Confirmed Dispose Dispose as per EHS Guidance Consult_EHS->Dispose

Chemical Degradation Workflow

Disclaimer: This guide is intended for informational purposes for laboratory professionals. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. The absence of specific data for this compound necessitates a cautious approach to its disposal.

Personal protective equipment for handling Lankanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Lankanolide in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to provide clear, step-by-step guidance for operational and disposal plans.

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be ANSI Z87.1 compliant.
Face shieldTo be worn in addition to safety glasses or goggles when there is a risk of splashes or generating aerosols.
Hand Protection Nitrile glovesStandard laboratory grade. Change gloves immediately if contaminated.
Body Protection Laboratory coatFully buttoned.
Closed-toe shoesMade of a non-porous material.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.Use a NIOSH-approved respirator if there is a potential for aerosolization or if working with larger quantities in poorly ventilated areas.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. Have a chemical spill kit readily accessible.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of any dust particles.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • During Use: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • After Handling: Wash hands thoroughly with soap and water after removing gloves. Clean all contaminated surfaces.

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Lankanolide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Work Area A->B C Locate Spill Kit B->C D Weigh/Aliquot in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Clean Contaminated Surfaces F->G Experiment Complete H Remove PPE G->H I Wash Hands Thoroughly H->I J Collect Contaminated Waste I->J Proceed to Disposal K Label Hazardous Waste Container J->K L Dispose via EHS Guidelines K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.